9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
Description
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Properties
IUPAC Name |
9-oxofluorene-2,7-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O5S2/c14-21(17,18)7-1-3-9-10-4-2-8(22(15,19)20)6-12(10)13(16)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLFXNQIQZAHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C2C=CC(=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383224 | |
| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13354-21-7 | |
| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride (CAS Number: 13354-21-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, a specialized organic compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information on its chemical and physical properties. Furthermore, it extrapolates potential synthetic routes and reactivity based on established principles of organic chemistry and the known behavior of analogous fluorene derivatives and sulfonyl chlorides. This guide aims to serve as a foundational resource for researchers interested in the synthesis, functionalization, and potential biological evaluation of novel compounds derived from this versatile scaffold.
Chemical and Physical Properties
This compound is a polycyclic aromatic compound characterized by a central fluorenone core functionalized with two sulfonyl chloride groups. These reactive moieties make it a valuable intermediate for the synthesis of a variety of derivatives, particularly sulfonamides.
| Property | Value | Source |
| CAS Number | 13354-21-7 | [1] |
| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |
| Molecular Weight | 377.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 209 - 212 °C | [2] |
| SMILES | O=C1C2=CC(S(Cl)(=O)=O)=CC=C2C3=C1C=C(S(Cl)(=O)=O)C=C3 | [1] |
| InChI Key | ZQLFXNQIQZAHMI-UHFFFAOYSA-N | [1] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Methodologies for Key Synthetic Steps
Step 1: Disulfonation of 9-Fluorenone
-
Principle: Electrophilic aromatic substitution. The fluorenone ring is activated towards sulfonation at the 2 and 7 positions.
-
Reagents: Fuming sulfuric acid (oleum) or concentrated sulfuric acid.
-
General Protocol (Hypothetical):
-
To a stirred solution of 9-fluorenone in a suitable solvent (or neat), slowly add fuming sulfuric acid at a controlled temperature (typically 0-25 °C).
-
The reaction mixture is then heated to a temperature between 100-150 °C for several hours to drive the disulfonation.
-
After cooling, the reaction mixture is carefully poured onto ice to precipitate the disulfonic acid product.
-
The solid is collected by filtration, washed with cold water, and dried.
-
Step 2: Chlorination of 9-Oxo-9H-fluorene-2,7-disulfonic acid
-
Principle: Conversion of sulfonic acids to sulfonyl chlorides.
-
Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.
-
General Protocol (Hypothetical):
-
A mixture of 9-Oxo-9H-fluorene-2,7-disulfonic acid and an excess of thionyl chloride is heated under reflux, often with a catalytic amount of dimethylformamide (DMF).
-
The reaction is monitored for the cessation of gas evolution (SO₂ and HCl).
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., chlorinated hydrocarbons or aromatic solvents).
-
Reactivity and Potential Applications in Drug Development
The primary reactivity of this compound is centered around the two sulfonyl chloride groups. These are excellent electrophiles and readily react with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
Synthesis of Disulfonamides
The reaction with primary or secondary amines is a cornerstone of sulfonyl chloride chemistry and a key step in the synthesis of many pharmaceutical compounds.
Caption: General reaction scheme for the synthesis of disulfonamides.
Experimental Protocol (General):
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the desired amine (2.2-2.5 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.2-2.5 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
The reaction mixture is then typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Potential as a Scaffold in Drug Discovery
While there is no direct evidence of the biological activity of this compound itself, the fluorenone core is a "privileged structure" in medicinal chemistry. Various fluorene and fluorenone derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The planar nature of the fluorenone system allows for potential intercalation with DNA.
-
Antimicrobial Agents: Fluorene-based compounds have shown activity against various bacterial and fungal strains.
-
Antiviral Agents: Tilorone, a fluorenone derivative, is known for its interferon-inducing and antiviral properties.[3]
The disulfonyl dichloride functionality allows for the facile introduction of diverse side chains through the formation of sulfonamide bonds. This enables the creation of large libraries of compounds for high-throughput screening to identify novel bioactive molecules. The sulfonyl groups can act as hydrogen bond acceptors, potentially enhancing binding to biological targets.
Conclusion
This compound is a reactive and versatile building block with significant potential for the synthesis of novel compounds for drug discovery and materials science. Although detailed experimental procedures and biological data for this specific compound are scarce, this guide provides a solid foundation for its synthesis and derivatization based on established chemical principles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various scientific fields.
References
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride molecular weight
An In-depth Guide to the Molecular Weight of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest in various chemical synthesis applications.
Molecular Weight Determination
The molecular weight of this compound has been determined to be approximately 377.21 g/mol .[1] Another source reports the molecular weight as 377.22 g/mol . This value is derived from its chemical formula, C13H6Cl2O5S2.[1]
The calculation of the molecular weight is based on the sum of the atomic weights of its constituent atoms. The table below outlines the atomic composition and the contribution of each element to the total molecular weight.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |
| Carbon | C | 12.01 | 13 | 156.13 |
| Hydrogen | H | 1.008 | 6 | 6.048 |
| Chlorine | Cl | 35.45 | 2 | 70.90 |
| Oxygen | O | 16.00 | 5 | 80.00 |
| Sulfur | S | 32.07 | 2 | 64.14 |
| Total | 377.218 |
Structural Representation
To visualize the arrangement of these atoms, the following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Workflow: Molecular Weight Verification
The standard experimental procedure for verifying the molecular weight of a synthesized compound like this compound typically involves mass spectrometry. The following diagram outlines a generalized workflow for this process.
Caption: Generalized workflow for molecular weight verification by mass spectrometry.
References
Technical Guide: Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, a key intermediate in various chemical and pharmaceutical applications. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data.
Introduction
This compound (CAS No. 13354-21-7) is a derivative of 9-fluorenone, an aromatic ketone.[1] The introduction of two sulfonyl chloride functional groups at the 2 and 7 positions of the fluorenone backbone renders the molecule highly reactive and suitable for further chemical modifications, such as the synthesis of sulfonamides and other derivatives. Its structural properties make it a valuable building block in the development of novel therapeutic agents and functional materials.
Molecular Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 13354-21-7 |
| Molecular Formula | C₁₃H₆Cl₂O₅S₂ |
| Molecular Weight | 377.21 g/mol |
Synthetic Pathway
The synthesis of this compound is a two-step process that begins with the oxidation of fluorene to 9-fluorenone, followed by the chlorosulfonation of the 9-fluorenone intermediate.
Experimental Protocols
Step 1: Synthesis of 9-Fluorenone from Fluorene
The oxidation of fluorene to 9-fluorenone can be achieved through various methods. A common and efficient method involves air oxidation in the presence of a base and a suitable solvent.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Industrial Fluorene | 166.22 | 2.0 kg | 12.03 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.2 kg | 28.16 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.025 kg | 0.625 |
Procedure:
-
In a 100 L reactor equipped with a mechanical stirrer, heating mantle, and air inlet, combine industrial fluorene, dimethyl sulfoxide (DMSO), and sodium hydroxide.[2]
-
Heat the mixture to 40°C with continuous stirring until all solids are dissolved.[2]
-
Introduce a steady stream of air into the reaction mixture at a flow rate of 0.08 m³/h.[2]
-
Maintain the reaction temperature at 40°C and continue the air oxidation for 3 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature to induce crystallization of the product.
-
Isolate the crude 9-fluorenone by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 9-fluorenone with a purity greater than 99%. The typical yield for this process is above 85%.[2]
Quantitative Data for 9-Fluorenone Synthesis:
| Parameter | Value | Reference |
| Purity | >99% | [2] |
| Yield | >85% | [2] |
Step 2: Synthesis of this compound from 9-Fluorenone
The second step involves the electrophilic aromatic substitution of 9-fluorenone with chlorosulfonic acid. This reaction introduces two sulfonyl chloride groups at the electron-rich 2 and 7 positions of the aromatic rings.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 9-Fluorenone | 180.20 |
| Chlorosulfonic Acid | 116.52 |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place a significant molar excess of chlorosulfonic acid.
-
Cool the chlorosulfonic acid in an ice-salt bath to between -5°C and 0°C.
-
Slowly add finely powdered 9-fluorenone in small portions to the cooled and stirred chlorosulfonic acid, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C for 2-3 hours to ensure complete disulfonation.
-
Carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Dry the product in a vacuum desiccator over phosphorus pentoxide. Further purification can be achieved by recrystallization from a suitable inert solvent like chloroform or glacial acetic acid.
Note: This procedure is a generalized protocol based on standard chlorosulfonation reactions of aromatic ketones. The exact molar ratios, temperatures, and reaction times may require optimization for the highest yield and purity.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions.
-
The work-up procedure involving quenching with ice should be performed slowly and with caution.
Conclusion
The synthesis of this compound is a feasible two-step process for laboratory and potential scale-up production. The key steps involve the efficient oxidation of fluorene to 9-fluorenone and a subsequent, carefully controlled chlorosulfonation. This technical guide provides a foundational protocol that can be optimized to achieve high yields and purity of the final product, which serves as a versatile intermediate for further chemical synthesis in drug discovery and materials science.
References
Technical Guide: Spectroscopic and Synthetic Overview of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a functionalized derivative of fluorenone, a polycyclic aromatic ketone. The presence of two sulfonyl chloride groups makes it a potentially valuable intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. The sulfonyl chloride moieties can readily react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other sulfur-containing derivatives. This guide provides a summary of its key identifiers and predicted spectroscopic data, alongside a proposed synthetic route and general experimental protocols for its characterization.
Compound Identification:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13354-21-7[1] |
| Molecular Formula | C₁₃H₆Cl₂O₅S₂[1] |
| Molecular Weight | 377.21 g/mol [1] |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of similar compounds.
Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.1 - 8.3 | m | 4H | H-1, H-3, H-6, H-8 |
| ~ 7.8 - 8.0 | m | 2H | H-4, H-5 |
Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 192 - 194 | C=O (C-9) |
| ~ 145 - 147 | C-2, C-7 (C-SO₂Cl) |
| ~ 138 - 140 | Quaternary Carbons |
| ~ 135 - 137 | Quaternary Carbons |
| ~ 125 - 130 | CH |
| ~ 122 - 124 | CH |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1720 - 1740 | Strong | C=O stretch (ketone) |
| ~ 1370 - 1390 | Strong | S=O stretch (asymmetric) |
| ~ 1180 - 1200 | Strong | S=O stretch (symmetric) |
| ~ 3050 - 3100 | Medium | C-H stretch (aromatic) |
| ~ 1600, 1450 | Medium | C=C stretch (aromatic) |
Predicted Mass Spectrometry (MS) Data
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 376/378/380 | High | [M]⁺ (Molecular ion with chlorine isotopes) |
| 277/279 | Medium | [M - SO₂Cl]⁺ |
| 178 | Medium | [M - 2xSO₂Cl]⁺ |
| 152 | High | [Fluorenone fragment]⁺ |
Proposed Synthesis and Characterization Workflow
A plausible synthetic route to this compound involves a three-step process starting from fluorene. This proposed workflow is illustrated in the diagram below.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Experimental Protocols
The following are generalized experimental protocols for the proposed synthesis and characterization.
Proposed Synthesis of this compound
Step 1: Oxidation of Fluorene to 9-Oxo-9H-fluorene (Fluorenone)
A common method for the oxidation of fluorene to fluorenone involves using an oxidizing agent such as sodium dichromate in acetic acid or air oxidation in the presence of a base.[2][3]
-
Procedure: To a solution of fluorene in glacial acetic acid, a solution of sodium dichromate dihydrate in glacial acetic acid is added dropwise with stirring. The reaction mixture is heated under reflux for a specified time, then cooled and poured into ice water. The precipitated crude fluorenone is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Sulfonation of 9-Oxo-9H-fluorene
Aromatic sulfonation is typically achieved by treating the aromatic compound with fuming sulfuric acid (oleum) or concentrated sulfuric acid.[4]
-
Procedure: 9-Oxo-9H-fluorene is added portion-wise to fuming sulfuric acid at a controlled temperature. The mixture is stirred until the reaction is complete (monitored by techniques like TLC). The reaction mixture is then carefully poured onto crushed ice to precipitate the 9-Oxo-9H-fluorene-2,7-disulfonic acid. The product is collected by filtration and washed with cold water.
Step 3: Chlorination of 9-Oxo-9H-fluorene-2,7-disulfonic acid
The conversion of a sulfonic acid to a sulfonyl chloride can be accomplished using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5][6]
-
Procedure: 9-Oxo-9H-fluorene-2,7-disulfonic acid is suspended in an excess of thionyl chloride, and a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated under reflux with stirring until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound can be purified by recrystallization.
General Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition and processing are used.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Data Acquisition: The mass spectrum is obtained using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Conclusion
This technical guide provides a foundational understanding of this compound, a compound with significant potential in synthetic chemistry. While experimental spectroscopic data is currently lacking in the public domain, the predicted data and proposed synthetic and characterization workflows presented here offer a valuable starting point for researchers and professionals interested in this molecule. Further experimental validation is necessary to confirm the properties and reactivity of this compound.
References
- 1. This compound | CAS 13354-21-7 [matrix-fine-chemicals.com]
- 2. study.com [study.com]
- 3. Solved Overview: The oxidation of fluorene to fluorenone is | Chegg.com [chegg.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a functionalized derivative of fluorenone, a tricyclic aromatic ketone. The presence of two reactive sulfonyl chloride groups makes it a valuable intermediate in organic synthesis, particularly for the preparation of a variety of derivatives with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential role in drug development as an inhibitor of key signaling pathways.
Chemical Identity and Properties
The IUPAC name for the compound is This compound [1]. It is also known as 9-fluorenone-2,7-disulfonyl chloride.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 13354-21-7 | [1] |
| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |
| Molecular Weight | 377.21 g/mol | [1] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents and reactive with protic solvents like water and alcohols. |
Synthesis
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid
This procedure is adapted from the synthesis of related sulfonated aromatic compounds.
-
Materials: 9-fluorenone, fuming sulfuric acid (oleum).
-
Procedure:
-
In a fume hood, carefully add 9-fluorenone (1 equivalent) in portions to an excess of fuming sulfuric acid (e.g., 20% SO₃) with vigorous stirring.
-
The reaction mixture is heated (e.g., to 80-100 °C) and maintained at this temperature for several hours until the reaction is complete (monitoring by techniques like TLC or HPLC is recommended).
-
After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice.
-
The precipitated solid, 9-oxo-9H-fluorene-2,7-disulfonic acid, is collected by filtration, washed with cold water, and dried.
-
Step 2: Synthesis of this compound
This is a standard conversion of a sulfonic acid to a sulfonyl chloride.
-
Materials: 9-oxo-9H-fluorene-2,7-disulfonic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and a catalytic amount of dimethylformamide (DMF).
-
Procedure:
-
In a fume hood, suspend 9-oxo-9H-fluorene-2,7-disulfonic acid (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
The mixture is heated to reflux and maintained at this temperature for several hours until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable organic solvent (e.g., a chlorinated hydrocarbon).
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of related fluorenone derivatives.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as doublets and doublets of doublets in the downfield region (typically δ 7.5-8.5 ppm). The specific coupling patterns would depend on the substitution pattern on the fluorenone core. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbonyl carbon (C=O) would be significantly downfield (δ > 180 ppm). Carbons attached to the sulfonyl chloride groups would also be shifted downfield. |
| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretch (around 1710-1730 cm⁻¹), and strong, characteristic absorptions for the S=O stretches of the sulfonyl chloride groups (around 1370-1390 cm⁻¹ and 1180-1195 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and sulfur dioxide. |
Applications in Drug Development
The fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. Fluorene derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The reactive sulfonyl chloride groups of this compound allow for the facile synthesis of a library of sulfonamide and sulfonate ester derivatives, which can be screened for biological activity.
Inhibition of Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway
A promising area of investigation for fluorene-based compounds is the inhibition of the Pyruvate Dehydrogenase Kinase (PDK) signaling pathway. In many cancer cells, there is a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). This is partly regulated by the Pyruvate Dehydrogenase Complex (PDC), which is a key gatekeeper of mitochondrial respiration. PDKs phosphorylate and inactivate PDC, thereby promoting glycolysis.[2][3][4] Inhibition of PDKs can reactivate PDC, shifting cancer cell metabolism back towards oxidative phosphorylation, which can lead to reduced proliferation and apoptosis.[2][3][4]
The workflow for investigating this compound derivatives as PDK inhibitors would involve several key stages.
Caption: Experimental workflow for developing PDK inhibitors.
The signaling pathway illustrates how PDKs regulate the activity of the Pyruvate Dehydrogenase Complex.
Caption: Inhibition of the PDK signaling pathway.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds for drug discovery. Its straightforward, albeit not formally documented, synthesis from 9-fluorenone makes it an accessible starting material. The exploration of its derivatives as inhibitors of key cellular signaling pathways, such as the Pyruvate Dehydrogenase Kinase pathway, represents a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential.
References
- 1. This compound | CAS 13354-21-7 [matrix-fine-chemicals.com]
- 2. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical Properties of Fluoren-9-one-2,7-disulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Fluoren-9-one-2,7-disulfonyl chloride, a key intermediate in organic synthesis. This document outlines its known physical characteristics, provides a plausible synthetic pathway, and details the necessary characterization methods.
Core Physical and Chemical Properties
Fluoren-9-one-2,7-disulfonyl chloride is a solid organic compound with the chemical formula C₁₃H₆Cl₂O₅S₂.[1] It is characterized by a fluorenone core functionalized with two sulfonyl chloride groups at the 2 and 7 positions. These reactive groups make it a valuable building block for the synthesis of various derivatives, particularly in the fields of medicinal chemistry and materials science.
For ease of comparison, the key quantitative data for Fluoren-9-one-2,7-disulfonyl chloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13354-21-7 | [1] |
| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |
| Molecular Weight | 377.22 g/mol | [1] |
| Melting Point | 209-212 °C | |
| Boiling Point (Predicted) | 598.9 ± 43.0 °C | |
| Purity | ≥98% | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8 °C | [1] |
Synthesis Pathway
A likely synthetic route to Fluoren-9-one-2,7-disulfonyl chloride commences with fluorene. The process involves a three-step sequence: disulfonation of the fluorene backbone, followed by oxidation to the corresponding fluorenone, and culminating in the chlorination of the sulfonic acid groups to yield the desired disulfonyl chloride.
Caption: Plausible synthetic pathway for Fluoren-9-one-2,7-disulfonyl chloride.
Experimental Protocols
Step 1: Synthesis of Fluorene-2,7-disulfonic acid (Sulfonation)
This step involves the electrophilic aromatic substitution of fluorene with a sulfonating agent.
Materials:
-
Fluorene
-
Concentrated sulfuric acid (or oleum)
-
Anhydrous solvent (e.g., nitrobenzene or dichloromethane)
Procedure:
-
Dissolve fluorene in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add concentrated sulfuric acid (or oleum) to the stirred solution. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to the desired temperature and maintain for several hours to ensure complete disulfonation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto ice to precipitate the sulfonic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Fluoren-9-one-2,7-disulfonic acid (Oxidation)
The methylene bridge of the fluorene derivative is oxidized to a ketone.
Materials:
-
Fluorene-2,7-disulfonic acid
-
Oxidizing agent (e.g., potassium dichromate, chromium trioxide, or sodium hypochlorite)
-
Glacial acetic acid
Procedure:
-
Suspend Fluorene-2,7-disulfonic acid in glacial acetic acid in a round-bottom flask.
-
Slowly add the oxidizing agent to the suspension.
-
Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into a large volume of cold water.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
Step 3: Synthesis of Fluoren-9-one-2,7-disulfonyl chloride (Chlorination)
The sulfonic acid groups are converted to sulfonyl chlorides.
Materials:
-
Fluoren-9-one-2,7-disulfonic acid
-
Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride, or oxalyl chloride)
-
Anhydrous, inert solvent (e.g., dichloromethane, chloroform, or N,N-dimethylformamide as a catalyst)
Procedure:
-
Suspend Fluoren-9-one-2,7-disulfonic acid in an anhydrous, inert solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) if using thionyl chloride or oxalyl chloride.
-
Slowly add the chlorinating agent to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction should be carried out under a fume hood as toxic gases may be evolved.
-
After the reaction is complete, cool the mixture and remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Characterization Workflow
The successful synthesis of Fluoren-9-one-2,7-disulfonyl chloride and its intermediates requires thorough characterization at each step. The following workflow outlines the key analytical techniques to be employed.
Caption: General workflow for the synthesis and characterization of organic compounds.
Expected Spectral Data:
Although specific experimental spectra for Fluoren-9-one-2,7-disulfonyl chloride are not available in the public domain, the following are the expected characteristic signals based on its structure:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the specific chemical shifts and coupling patterns being dependent on the substitution pattern of the fluorenone core.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon (C=O) of the fluorenone, the carbons bearing the sulfonyl chloride groups, and the other aromatic carbons.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone (around 1710-1730 cm⁻¹), and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride groups (around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (377.22 g/mol ), along with characteristic fragmentation patterns.
This technical guide serves as a foundational resource for researchers working with Fluoren-9-one-2,7-disulfonyl chloride. Further experimental work is required to establish detailed and validated protocols and to fully characterize the spectral properties of this compound.
References
Solubility Profile of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative solubility summary, detailed experimental protocols for determining solubility, and a general workflow illustrating its application in synthesis where solubility is a critical parameter.
Introduction
This compound is a reactive organic compound featuring two sulfonyl chloride functional groups attached to a fluorenone core. This structure makes it a valuable building block, particularly in the synthesis of novel sulfonamides and other derivatives with potential applications in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a crucial factor for its successful application in synthesis, influencing reaction kinetics, purification, and overall yield.
Solubility Data
While specific quantitative solubility data for this compound is not extensively documented, general principles for aryl sulfonyl chlorides suggest it is soluble in a range of common organic solvents and has low solubility in water.[1][2] The high reactivity of the sulfonyl chloride groups with water, leading to hydrolysis, further necessitates the use of anhydrous organic solvents in most applications.
Table 1: Qualitative Solubility of Aryl Sulfonyl Chlorides in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Notes |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Soluble | These solvents are often used for reactions involving sulfonyl chlorides due to their ability to dissolve a wide range of reactants. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Soluble | Commonly used for reactions and extractions of sulfonyl chlorides and their derivatives.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Generally Soluble | THF is a common solvent for reactions, while diethyl ether is often used for extractions. |
| Aromatic | Toluene, Benzene | Generally Soluble | Suitable for certain reactions, though their lower polarity might result in lower solubility compared to more polar aprotic solvents. |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Low to Insoluble | Highly reactive with water, leading to hydrolysis to the corresponding sulfonic acid.[1] Alcohols can lead to the formation of sulfonate esters. |
Experimental Protocol: Determination of Solubility via Gravimetric Method
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is reliable and relies on the precise measurement of mass.[3][4][5][6]
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of choice
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass evaporating dishes
-
Vacuum oven
-
Pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Visualization of Experimental Workflow and Synthetic Application
The solubility of this compound is a critical parameter in its synthetic applications, such as the preparation of sulfonamides. The choice of solvent affects the dissolution of reactants, the reaction rate, and the ease of product isolation.
Caption: Workflow for the synthesis of sulfonamides from this compound.
This diagram illustrates a typical synthetic workflow where this compound is reacted with an amine to form a sulfonamide. The initial step, the dissolution of reactants, is critically dependent on the choice of an appropriate solvent in which the sulfonyl dichloride is sufficiently soluble.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its general solubility in aprotic organic solvents is well-established based on the behavior of similar aryl sulfonyl chlorides. For researchers and drug development professionals, understanding the qualitative solubility and having access to a robust experimental protocol for its quantitative determination are essential for the successful utilization of this versatile synthetic intermediate. The provided methodologies and workflow are intended to serve as a practical guide for handling and applying this compound in a laboratory setting.
References
An In-depth Technical Guide on 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive overview of the current state of knowledge regarding the chemical and structural properties of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride. Despite its potential as a versatile chemical intermediate in organic synthesis and drug discovery, a detailed crystal structure of this specific compound has not been reported in the public domain. This document summarizes the available physicochemical data, proposes a putative synthetic route, and outlines the standard experimental workflow for its crystallographic analysis. Furthermore, it highlights the current gap in the understanding of its biological activity and related signaling pathways, presenting an opportunity for future research.
Physicochemical Properties
While a definitive crystal structure is not available, fundamental physicochemical properties of this compound have been cataloged by various chemical suppliers. A summary of this information is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 13354-21-7 | [1] |
| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |
| Molecular Weight | 377.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | ClS(=O)(=O)C1=CC2=C(C=C1)C1=CC=C(C=C1C2=O)S(Cl)(=O)=O | [1] |
| InChIKey | ZQLFXNQIQZAHMI-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The diagram below illustrates this proposed synthetic workflow.
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocol for Crystal Growth and Structure Determination
The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.
Table 2: General Experimental Protocol for Single-Crystal X-ray Diffraction
| Step | Detailed Methodology |
| 1. Purification | The synthesized this compound should be purified to high homogeneity, typically by recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) to remove any impurities that might hinder crystal growth. |
| 2. Crystal Growth | High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened to find optimal conditions for the growth of diffraction-quality crystals. |
| 3. Data Collection | A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector. |
| 4. Structure Solution | The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. |
| 5. Structure Refinement | The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. |
| 6. Validation | The final refined crystal structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The final crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). |
The logical flow of this experimental process is visualized in the following diagram.
Caption: The experimental workflow for determining the crystal structure.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing any specific biological activity or the involvement of this compound in any signaling pathways. As a reactive sulfonyl chloride, the compound is likely to exhibit cytotoxicity through non-specific covalent modification of biological macromolecules. However, its potential as a precursor for the synthesis of more stable and specific bioactive molecules, such as sulfonamides, remains an area ripe for exploration. The fluorene scaffold itself is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities.
Future Outlook
The lack of a definitive crystal structure and biological characterization of this compound represents a significant knowledge gap. Future research should prioritize the synthesis and crystallization of this compound to provide a solid structural foundation for further studies. Elucidation of its crystal structure would enable computational studies, such as molecular docking, to predict potential biological targets. Subsequently, a systematic investigation of its biological activity and the synthesis of derivative libraries could uncover novel therapeutic applications. For professionals in drug development, this compound represents an underexplored starting point for the design of new chemical entities.
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Fluorene-Based Sulfonyl Chlorides
For Immediate Release
A deep dive into the synthesis, characterization, and evolution of fluorene-based sulfonyl chlorides, offering a critical resource for researchers, scientists, and drug development professionals. This guide illuminates the historical context of these compounds, provides detailed experimental methodologies, and explores their burgeoning role in medicinal chemistry and materials science.
Fluorene, a polycyclic aromatic hydrocarbon first isolated from coal tar in 1867 by Marcellin Berthelot, has transitioned from a chemical curiosity to a cornerstone of modern chemical synthesis.[1] Its rigid, planar structure and unique electronic properties have made its derivatives, particularly fluorene-based sulfonyl chlorides, a subject of intense research and development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these important chemical entities.
A Historical Perspective: From Coal Tar to Targeted Synthesis
The journey of fluorene-based sulfonyl chlorides is intrinsically linked to the broader history of aromatic sulfonyl chlorides. The foundational methods for introducing a sulfonyl chloride group onto an aromatic ring, such as direct chlorosulfonation with chlorosulfonic acid and the Sandmeyer reaction of aromatic amines, have been known for over a century. Early investigations into the chemistry of fluorene likely explored these classical reactions, leading to the first, albeit sparsely documented, syntheses of fluorene-based sulfonyl chlorides.
A significant milestone in the application of fluorene chemistry was the development of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). While not a sulfonyl chloride, its widespread adoption in peptide synthesis from the 1970s onwards spurred a broader interest in the functionalization of the fluorene core, indirectly fueling research into other derivatives, including sulfonyl chlorides.
The latter half of the 20th century and the early 21st century have witnessed a more systematic exploration of fluorene-based sulfonyl chlorides, driven by their potential in medicinal chemistry as anticancer and antimicrobial agents, and in materials science as building blocks for organic light-emitting diodes (OLEDs) and fluorescent probes.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of fluorene-based sulfonyl chlorides primarily relies on the electrophilic substitution of the fluorene ring. The specific regioselectivity of the sulfonation is influenced by the substituents already present on the fluorene core.
Chlorosulfonation of Fluorene Derivatives
Direct chlorosulfonation using chlorosulfonic acid is a common and effective method for introducing a sulfonyl chloride group. The reaction conditions, such as temperature and reaction time, are critical for controlling the degree and position of sulfonation.
Experimental Protocol: Synthesis of 2,7-Dibromo-fluorene-4-sulfonic acid [2]
-
Materials: 2,7-Dibromofluorene (0.501 g, 1.54 mmol), Chloroform (13 mL), Chlorosulfonic acid (0.5 mL).
-
Procedure:
-
A solution of 2,7-dibromofluorene in chloroform is prepared and stirred for 15 minutes at room temperature.
-
The solution is cooled to 0 °C.
-
Chlorosulfonic acid is added slowly dropwise, and the reaction mixture is stirred at 0 °C for 2 hours.
-
The resulting solid is filtered off and dried.
-
Conversion of Sulfonic Acids to Sulfonyl Chlorides
Fluorene sulfonic acids, which can be prepared by sulfonation with sulfuric acid, can be converted to the corresponding sulfonyl chlorides using reagents like phosphorus pentachloride or thionyl chloride.
Experimental Protocol: Synthesis of 2,7-Dibromo-fluorene-4-sulfonyl chloride from its Sulfonic Acid [2]
-
Materials: 2,7-Dibromofluorene-4-sulphonic acid (0.500 g, 1.236 mmol), Phosphorus pentachloride (0.322 g, 1.540 mmol), Phosphorus oxychloride (2.06 g, 7.53 mmol).
-
Procedure:
-
The reagents are mixed and stirred at 120 °C for 4 hours.
-
The phosphorus oxychloride is removed by evaporation under vacuum to yield the crude product.
-
Purification is performed using flash chromatography.
-
Synthesis of Dichlorinated Fluorene Derivatives
The synthesis of dichlorinated fluorene precursors is a key step for accessing certain sulfonyl chloride derivatives. Sulfuryl chloride in the presence of a Lewis acid catalyst is an effective chlorinating agent.
Experimental Protocol: Synthesis of 2,7-Dichlorofluorene [3]
-
Materials: Industrial fluorene (1000g), Glacial acetic acid (2500ml), Ferric chloride (20g), Sulfuryl chloride (1600g).
-
Procedure:
-
Industrial fluorene and ferric chloride are added to glacial acetic acid and cooled to 16 °C.
-
Sulfuryl chloride is added dropwise, maintaining the temperature below 20 °C.
-
The reaction is stirred for 2 hours, then warmed to 95 °C for 30 minutes.
-
The mixture is cooled to 20 °C, filtered, and the filter cake is washed with water and dried.
-
Quantitative Data Summary
The following tables summarize key quantitative data for selected fluorene-based sulfonyl chlorides and their precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 9H-Fluorene | C₁₃H₁₀ | 166.22 | 116-117 | [1] |
| 9,9-Dimethylfluorene | C₁₅H₁₄ | 194.27 | Not specified | [4] |
| 9-oxo-9H-fluorene-1-sulfonyl chloride | C₁₃H₇ClO₃S | 278.71 | Not available | |
| 9H-Fluorene-2,7-disulfonyl dichloride | C₁₃H₈Cl₂O₄S₂ | 363.24 | Not specified | |
| 9-oxo-9H-fluorene-2,7-disulfonyl dichloride | C₁₃H₆Cl₂O₅S₂ | 377.21 | Not specified | [5] |
| Synthetic Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Chlorosulfonation | 2,7-Dibromo-9,9-dihexylfluorene | Sodium 2,7-dibromo-9,9-dihexyl-fluorene-4-sulfinate | 1. Chlorosulfonic acid, Chloroform2. NaOH | 131 (crude) | [2] |
| Sulfonyl Chloride Formation | 2,7-Dibromo-9,9-dihexylfluorene-4-sodiumsulfinate | 2,7-Dibromo-9,9-dihexylfluorene-4-sulfonyl chloride | Phosphorus pentachloride, Phosphorus oxychloride | 73.8 | [2] |
| Chlorination | Fluorene | 2,7-Dichlorofluorene | Sulfuryl chloride, Ferric chloride, Glacial acetic acid | ~63 | [3] |
Visualization of Key Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a biological signaling pathway influenced by fluorene derivatives.
Caption: Synthetic routes to fluorene-based sulfonyl chlorides.
Caption: ROS-mediated apoptosis pathway induced by a fluorene derivative.
Applications in Drug Discovery and Medicinal Chemistry
Fluorene-based sulfonyl chlorides and their derivatives have emerged as promising scaffolds in drug discovery. Their rigid structure provides a platform for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets.
Several studies have highlighted the anticancer properties of fluorene derivatives. For instance, certain compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of both intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.
Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers, has been identified as a target for fluorene-based inhibitors. These compounds can suppress STAT3 phosphorylation and its downstream transcriptional activities, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators.
Caption: Mechanism of STAT3 signaling inhibition.
Conclusion
The field of fluorene-based sulfonyl chlorides has evolved significantly from its early roots in classical aromatic chemistry. The versatility of the fluorene scaffold, combined with the reactivity of the sulfonyl chloride group, has paved the way for the development of a diverse range of molecules with significant applications in both medicinal chemistry and materials science. As our understanding of synthetic methodologies and biological pathways continues to grow, fluorene-based sulfonyl chlorides are poised to remain a fertile ground for innovation and discovery.
References
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 4. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a monomer for the synthesis of high-performance polymers, such as poly(arylene ether sulfone)s and polyamides. The protocols outlined below are based on established principles of step-growth polymerization and draw from methodologies reported for structurally similar monomers.
Introduction
This compound is a highly reactive aromatic monomer containing a rigid, planar fluorenone moiety and two sulfonyl chloride functional groups. This unique structure makes it an attractive building block for the synthesis of polymers with potentially high thermal stability, excellent mechanical properties, and specific optoelectronic characteristics. The fluorenone core can impart desirable properties such as fluorescence and high glass transition temperatures (Tg), which are beneficial for applications in advanced materials, including specialty membranes, high-performance engineering plastics, and as components in drug delivery systems.[1]
Polymers derived from fluorene-based monomers are of significant interest due to their exceptional thermal and chemical stability.[1][2] The incorporation of the 9-oxo-fluorene-2,7-disulfonyl moiety into a polymer backbone is anticipated to yield materials with enhanced rigidity and potentially improved solubility in common organic solvents, facilitating their processing.
Application: Synthesis of Poly(arylene ether sulfone)s
Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance.[3] The synthesis of PAES using this compound can be achieved through nucleophilic aromatic substitution (SNAr) polycondensation with various bisphenols. The resulting polymers are expected to exhibit high glass transition temperatures and thermal stability due to the rigid fluorenone backbone.
Experimental Protocol: Synthesis of Poly(9-oxo-fluorene-2,7-sulfone-co-bisphenol A)
This protocol describes a general procedure for the synthesis of a poly(arylene ether sulfone) from this compound and Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Monomer and Salt Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound, an equimolar amount of Bisphenol A, and a slight excess (e.g., 1.1 equivalents) of anhydrous potassium carbonate.
-
Solvent Addition: Add a sufficient amount of DMAc (or NMP) and toluene (typically in a 2:1 to 3:1 v/v ratio) to the flask to achieve a solids concentration of 15-25% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction medium is anhydrous.
-
Polymerization: After dehydration, carefully remove the toluene from the reaction mixture by slowly increasing the temperature to 160-180 °C. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a large volume of vigorously stirring methanol or a methanol/water mixture to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120 °C for 24 hours or until a constant weight is achieved.
Expected Polymer Characterization Data
The following table summarizes the expected properties of the synthesized poly(arylene ether sulfone). The values are illustrative and would need to be confirmed by experimental analysis.
| Property | Expected Value/Range | Characterization Method |
| Molecular Weight (Mn) | 20,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 220 - 280 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 450 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in NMP, DMAc, Chloroform | Solubility Tests |
Application: Synthesis of Polyamides
The sulfonyl chloride groups of this compound can also react with diamines to form poly(sulfonamide)s or with amino-phenols to form poly(ether-sulfonamide)s. These polymers are expected to have high thermal stability and good mechanical properties.
Experimental Protocol: Synthesis of a Polyamide from this compound and 4,4'-Oxydianiline (ODA)
This protocol provides a general method for the low-temperature solution polycondensation to synthesize a polyamide.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine or Triethylamine (as an acid scavenger)
-
Methanol
-
Deionized water
Procedure:
-
Diamine Solution: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in anhydrous DMAc. Cool the solution to 0-5 °C in an ice bath.
-
Monomer Addition: Slowly add solid this compound to the stirred diamine solution in small portions.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of stirring methanol.
-
Washing: Filter the polymer and wash it extensively with methanol and hot water to remove unreacted monomers and salts.
-
Drying: Dry the resulting polyamide powder in a vacuum oven at 80-100 °C for 24 hours.
Visualizations
Chemical Structures and Polymerization Schemes
Caption: General polymerization pathways for this compound.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of polymers.
Safety Precautions
-
This compound is a sulfonyl chloride and should be handled with care. It is moisture-sensitive and will react with water to release hydrochloric acid.
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Anhydrous solvents and reagents are crucial for successful polymerization and to avoid side reactions.
Disclaimer: The experimental protocols and expected data provided are for informational purposes only and are based on general chemical principles. Researchers should consult relevant literature for similar polymer systems and conduct their own optimization and safety assessments.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Synthesis and Characterization of Poly(arylene ether sulfone)s with Novel Structures and Architectures | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a Monomer for Polycondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a highly reactive aromatic monomer that holds significant promise in the synthesis of novel polymers through polycondensation reactions. Its rigid, fluorenone-based structure, combined with the reactive sulfonyl chloride groups, allows for the creation of polysulfonamides and polyesters with unique thermal, mechanical, and photophysical properties. These characteristics make polymers derived from this monomer attractive for a range of applications, from high-performance engineering plastics to advanced materials in the biomedical and pharmaceutical fields. Fluorene derivatives, in general, have garnered attention for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, opening avenues for the development of novel therapeutic agents and drug delivery systems.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in polycondensation, with a focus on its potential in drug development.
Application Notes
Polymers synthesized from this compound are anticipated to exhibit high thermal stability and glass transition temperatures due to the rigid fluorene core.[3][4] The presence of the polar sulfonyl and ketone moieties can influence solubility and interactions with biological systems.
Potential Applications in Drug Development
-
Drug Delivery Systems: The aromatic backbone of the resulting polymers can be functionalized to create carriers for targeted drug delivery. The inherent properties of fluorene derivatives may also contribute to the overall therapeutic effect.
-
Anticancer Agents: Fluorene derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] Polymers incorporating the 9-oxo-9H-fluorene moiety could be designed as macromolecular anticancer agents.
-
Biomaterials: The mechanical strength and thermal resistance of these polymers make them candidates for the development of robust biomaterials for medical devices and implants.
Anticancer Mechanism of Action
Certain fluorene derivatives have been found to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).[1][5] This process can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][5] The overproduction of ROS creates oxidative stress within the cancer cells, leading to cellular damage and triggering the apoptotic cascade.
Experimental Protocols
The following are generalized protocols for the synthesis of polysulfonamides and polyesters via polycondensation using this compound. These should be adapted based on the specific co-monomer and desired polymer properties.
Protocol 1: Synthesis of Polysulfonamide via Interfacial Polycondensation
This protocol describes the reaction of this compound with an aromatic diamine.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Acetone
-
Methanol
Procedure:
-
Prepare an aqueous solution of the aromatic diamine and sodium carbonate.
-
Prepare an organic solution by dissolving this compound in dichloromethane.
-
Combine the aqueous and organic solutions in a baffled flask and stir vigorously at room temperature for 2-4 hours to facilitate the interfacial reaction.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash thoroughly with deionized water and acetone to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
Protocol 2: Synthesis of Polyester via Solution Polycondensation
This protocol describes the reaction of this compound with a diol.
Materials:
-
This compound
-
Bisphenol (e.g., Bisphenol A)
-
Pyridine (as a solvent and acid scavenger)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the bisphenol in a mixture of NMP and pyridine.
-
Slowly add a solution of this compound in NMP to the bisphenol solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for 6-12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the polymer and wash it with methanol and deionized water.
-
Dry the polyester product in a vacuum oven at 100-120 °C for 24 hours.
Data Presentation
The following tables summarize typical properties of fluorene-based polymers, which can be used as a reference for the expected performance of polymers derived from this compound.
Table 1: Thermal Properties of Fluorene-Based Polyesters [3]
| Polymer ID | Diol Component | Tg (°C) | 10% Weight Loss Temp. (°C) |
| FBP-1 | Ethylene Glycol | 40 | 350 |
| FBP-2 | 1,6-Hexanediol | 65 | 365 |
| FBP-3 | Fluorene-diol | 116 | 398 |
Table 2: Mechanical Properties of Fluorene-Based Poly(arylene ether sulfone) Membranes
| Property | Value Range |
| Tensile Modulus (GPa) | 0.83 - 1.92 |
| Elongation at Break (%) | 9.3 - 34.1 |
| Tensile Strength (MPa) | 36.9 - 61.3 |
Table 3: Solubility of Fluorene-Based Polyimides [6]
| Solvent | Solubility |
| N-Methyl-2-pyrrolidone (NMP) | ++ |
| N,N-Dimethylacetamide (DMAc) | ++ |
| Dimethyl sulfoxide (DMSO) | ++ |
| Chloroform | + |
| Toluene | - |
| ++: Soluble; +: Partially Soluble; -: Insoluble |
Visualizations
Caption: Experimental workflow for polycondensation.
Caption: Anticancer signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Fluorene-Containing Polyesters and Poly(Ester-Amide)s" by M. Bruma, I. Negulescu et al. [repository.lsu.edu]
- 5. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(sulfonamide-imide)s using 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid and planar moieties, such as the fluorene group, into the polymer backbone can further enhance these properties. This document provides a detailed protocol for the synthesis of novel poly(sulfonamide-imide)s utilizing 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a key monomer. The reaction of a disulfonyl dichloride with a diamine leads to the formation of polysulfonamides, a class of polymers also known for their high thermal stability. By reacting this compound with aromatic diamines, novel polymers containing both sulfonamide and fluorenone linkages are obtained, potentially offering a unique combination of properties suitable for advanced materials and biomedical applications.
Synthesis Pathway
The synthesis of poly(sulfonamide-imide)s from this compound and an aromatic diamine proceeds via a low-temperature solution polycondensation reaction. The sulfonyl chloride groups of the fluorene monomer react with the amino groups of the diamine to form sulfonamide linkages, releasing hydrochloric acid as a byproduct. A tertiary amine, such as triethylamine or pyridine, is used as an acid scavenger to neutralize the HCl and drive the reaction to completion.
Caption: Reaction scheme for poly(sulfonamide-imide) synthesis.
Experimental Protocols
Materials
-
This compound (Monomer A)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-diaminodiphenyl sulfone) (Monomer B)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Triethylamine (TEA), freshly distilled
-
Methanol
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (ice-water or cryostat)
-
Buchner funnel and filter flask
-
Vacuum oven
Protocol for Low-Temperature Solution Polycondensation
-
Monomer Dissolution: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of the aromatic diamine (Monomer B) and triethylamine (2.2 equivalents based on Monomer A) in anhydrous DMAc under a gentle nitrogen stream. Stir the mixture at room temperature until all solids are completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Monomer Addition: Dissolve an equimolar amount of this compound (Monomer A) in a separate flask containing anhydrous DMAc. Transfer this solution to a dropping funnel and add it dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 18-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Pour the viscous polymer solution slowly into a beaker containing vigorously stirred methanol to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomers and salts (triethylamine hydrochloride). Further washing with hot water can also be performed.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Application Notes and Protocols: 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride in organic electronics is not yet widely reported in peer-reviewed literature. These application notes and protocols are based on the known reactivity of the sulfonyl chloride functional groups and the inherent electronic properties of the fluorenone core. The experimental data presented is derived from analogous fluorenone-based materials found in the literature and should be considered as representative examples.
Introduction
This compound is a versatile building block for the synthesis of novel materials for organic electronics. Its fluorenone core is an electron-deficient moiety, making it a promising candidate for electron transport materials (ETMs) and host materials in organic light-emitting diodes (OLEDs). The two sulfonyl chloride groups at the 2 and 7 positions provide reactive sites for the facile introduction of various functional groups, allowing for the fine-tuning of the material's electronic and physical properties.
This document provides an overview of the potential applications of this compound in organic electronics, along with detailed protocols for the synthesis of novel derivatives and their incorporation into electronic devices.
Potential Applications
The electron-withdrawing nature of the fluorenone core and the sulfonyl groups suggests that derivatives of this compound could be excellent candidates for:
-
Bipolar Host Materials for Phosphorescent OLEDs (PhOLEDs): By reacting this compound with hole-transporting moieties (e.g., carbazole, triphenylamine derivatives), it is possible to synthesize bipolar host materials. These materials can facilitate balanced charge transport and efficiently confine excitons on the phosphorescent guest emitter, leading to high-efficiency OLEDs.
-
Electron Transport Materials (ETMs) in OLEDs and Organic Photovoltaics (OPVs): The inherent electron-deficient character of the fluorenone core makes its derivatives suitable for use as ETMs. These materials can facilitate the efficient injection and transport of electrons from the cathode to the emissive or active layer.
-
Building Blocks for Conjugated Polymers: The disulfonyl dichloride functionality can be used to synthesize novel conjugated polymers through reactions like Suzuki or Stille coupling, after conversion to a suitable derivative. These polymers could find applications in various organic electronic devices.
Proposed Novel Materials and Their Predicted Properties
Here, we propose the synthesis of two novel materials derived from this compound and predict their key optoelectronic properties based on data from structurally similar compounds.
1. FDN-Cz: A Bipolar Host Material
-
Structure: 9,9'-(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonyl))bis(9H-carbazole)
-
Synthetic Route: Reaction of this compound with carbazole.
-
Predicted Properties:
| Property | Predicted Value | Reference Analog |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | Carbazole-based hosts |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.9 eV | Fluorenone derivatives |
| Triplet Energy (ET) | 2.8 eV | Bipolar fluorene-based hosts |
| Glass Transition Temperature (Tg) | > 150 °C | High Tg host materials |
2. FDN-TPA: A Hole-Blocking/Electron-Transporting Material
-
Structure: N2,N2,N2',N2'-tetraphenyl-N7,N7,N7',N7'-tetraphenyl-9-oxo-9H-fluorene-2,7-disulfonamide
-
Synthetic Route: Reaction of this compound with diphenylamine.
-
Predicted Properties:
| Property | Predicted Value | Reference Analog |
| HOMO | -6.0 eV | Triphenylamine-based materials |
| LUMO | -3.1 eV | Fluorenone derivatives |
| Electron Mobility (µe) | 10-4 - 10-5 cm2V-1s-1 | Fluorenone-based ETMs |
| Thermal Decomposition Temperature (Td) | > 400 °C | High Td ETMs |
Experimental Protocols
Protocol 1: Synthesis of FDN-Cz (Bipolar Host Material)
Materials:
-
This compound
-
Carbazole
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve carbazole (2.2 equivalents) in anhydrous DCM.
-
Add anhydrous pyridine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the carbazole solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Recrystallize the purified product from a suitable solvent system to obtain pure FDN-Cz.
Protocol 2: Fabrication of a Phosphorescent OLED
Device Structure: ITO / HTL / EML (Host:Guest) / HBL / ETL / LiF / Al
-
ITO: Indium Tin Oxide (anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (e.g., FDN-Cz doped with a phosphorescent emitter like Ir(ppy)3)
-
HBL: Hole Blocking Layer (e.g., TPBi)
-
ETL: Electron Transport Layer (e.g., Alq3)
-
LiF: Lithium Fluoride (electron injection layer)
-
Al: Aluminum (cathode)
Procedure:
-
Clean the pre-patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes before use.
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Deposit a 40 nm thick layer of NPB as the HTL at a rate of 1-2 Å/s.
-
Co-evaporate FDN-Cz and the phosphorescent emitter (e.g., Ir(ppy)3) from separate sources to form a 20 nm thick EML. The doping concentration of the emitter is typically 6-10 wt%. The deposition rate of the host should be around 1-2 Å/s, and the dopant rate should be adjusted accordingly.
-
Deposit a 10 nm thick layer of TPBi as the HBL at a rate of 1 Å/s.
-
Deposit a 30 nm thick layer of Alq3 as the ETL at a rate of 1-2 Å/s.
-
-
Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.
-
Finally, deposit a 100 nm thick layer of Al as the cathode at a rate of 5-10 Å/s.
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Visualizations
Caption: Synthesis of FDN-Cz.
Caption: OLED Device Architecture.
Application Notes and Protocols: Derivatization of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique photophysical properties and biological activities associated with the fluorene scaffold. The primary derivatization strategy focuses on the synthesis of a diverse library of sulfonamides through the reaction of the disulfonyl dichloride with various primary and secondary amines.
The fluorene core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The derivatization of the 2 and 7 positions with different sulfonamide moieties allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and target-binding affinity, making it a valuable tool for lead optimization in drug development programs.
General Reaction Scheme
The derivatization of this compound typically involves a nucleophilic substitution reaction with a primary or secondary amine. The reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1. General reaction for the synthesis of N-substituted-9-oxo-9H-fluorene-2,7-disulfonamides.
Experimental Protocols
Two primary protocols are provided: a standard method employing conventional heating and a microwave-assisted method for rapid synthesis. It is important to note that these are general procedures, and optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific amines.
Protocol 1: Conventional Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonamides
This protocol describes a standard laboratory procedure for the synthesis of sulfonamide derivatives from this compound using conventional heating.
Materials:
-
This compound
-
Primary or secondary amine of choice (2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (3.0 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (2.2 eq.) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 3.0 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure disulfonamide derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonamides
This protocol offers a rapid alternative for the synthesis of the target compounds using microwave irradiation.
Materials:
-
This compound
-
Primary or secondary amine of choice (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Pyridine or triethylamine (3.0 equivalents)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (2.2 eq.), this compound (1.0 eq.), and the base (3.0 eq.).
-
Solvent Addition: Add anhydrous DMF or dioxane to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a predetermined time (e.g., 10-30 minutes). Note: The optimal temperature and time should be determined empirically.
-
Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
-
Characterization: Characterize the final product using appropriate analytical methods.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the synthesis of various 9-Oxo-9H-fluorene-2,7-disulfonamide derivatives. Researchers can use this table to record and compare the yields and key characterization data for their synthesized compounds.
| Entry | Amine (R-NHR') | Method | Reaction Time (h) | Yield (%) | Melting Point (°C) | Mass Spec (m/z) |
| 1 | Conventional | |||||
| 2 | Microwave | |||||
| 3 | Conventional | |||||
| 4 | Microwave | |||||
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 9-Oxo-9H-fluorene-2,7-disulfonamide derivatives.
Caption: Synthetic workflow for derivatization.
Potential Application in Signaling Pathways
Derivatives of the fluorene scaffold have shown promise as anticancer agents. One of the potential mechanisms of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The synthesized sulfonamide derivatives can be screened for their ability to modulate such pathways.
Caption: Potential inhibition of the PI3K/Akt pathway.
Application Notes and Protocols: Synthesis and Biological Significance of 9-Oxo-9H-fluorene-2,7-disulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-oxo-9H-fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties. The introduction of sulfonamide functionalities at the 2 and 7 positions of this tricycle can lead to novel compounds with potentially enhanced therapeutic efficacy and modulated physicochemical properties. This document provides detailed protocols for the synthesis of 9-Oxo-9H-fluorene-2,7-disulfonamides through the reaction of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride with various primary and secondary amines. Additionally, it highlights the potential applications of these derivatives in drug discovery, drawing on the known biological activities of structurally related fluorenone sulfonamides.
Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of each sulfonyl chloride group of this compound, leading to the formation of two stable sulfonamide bonds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General reaction scheme for the synthesis of 9-Oxo-9H-fluorene-2,7-disulfonamides.
Experimental Protocols
Below are generalized protocols for the synthesis of 9-Oxo-9H-fluorene-2,7-disulfonamides using both conventional heating and microwave-assisted methods. These protocols can be adapted for a wide range of primary and secondary amines.
Protocol 1: Conventional Synthesis
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (2.2 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine or TEA (2.5 equivalents) dropwise.
-
Addition of Disulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 9-Oxo-9H-fluorene-2,7-disulfonamide derivative.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pyridine or a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Solvents for work-up and purification as in Protocol 1
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (2.2 equivalents), this compound (1.0 equivalent), and a suitable solvent (e.g., THF or 1,4-dioxane).
-
Base Addition: Add the base (e.g., pyridine or DIPEA, 2.5 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a predetermined time (e.g., 10-30 minutes). Reaction conditions should be optimized for each specific amine.
-
Work-up and Purification: After cooling the reaction vessel, perform the work-up and purification steps as described in Protocol 1 (steps 5-8).
Data Presentation
The following table provides representative (hypothetical) data for the synthesis of various 9-Oxo-9H-fluorene-2,7-disulfonamides. Researchers should generate their own data for specific amines.
| Amine | Product | Method | Reaction Time (h) | Yield (%) |
| Aniline | 9-Oxo-N,N'-diphenyl-9H-fluorene-2,7-disulfonamide | Conventional | 18 | 85 |
| 4-Fluoroaniline | N,N'-Bis(4-fluorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide | Conventional | 20 | 82 |
| Benzylamine | N,N'-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide | Microwave | 0.5 | 90 |
| Piperidine | 2,7-Di(piperidin-1-ylsulfonyl)-9H-fluoren-9-one | Conventional | 16 | 88 |
| Morpholine | 2,7-Di(morpholinosulfonyl)-9H-fluoren-9-one | Microwave | 0.3 | 92 |
Applications in Drug Discovery
Derivatives of 9-fluorenone have shown significant promise in various therapeutic areas. The sulfonamide derivatives of 9-Oxo-9H-fluorene are of particular interest due to the established biological activities of both the fluorenone core and the sulfonamide functional group.
Antiviral Potential
Recent studies have highlighted that sulfonamide derivatives of 9-fluorenone can act as inhibitors of viral proteases, such as those from SARS-CoV-2.[1][2] These enzymes are crucial for viral replication, and their inhibition can halt the viral life cycle. The 9-Oxo-9H-fluorene-2,7-disulfonamides represent a novel class of compounds that could be explored for their potential as broad-spectrum antiviral agents.
Anticancer Activity
Fluorenone derivatives have been investigated as anticancer agents, with some compounds demonstrating the ability to induce apoptosis (programmed cell death) in cancer cells. The mechanism of action can involve various cellular pathways, including the inhibition of key enzymes or the disruption of cellular processes essential for tumor growth. The synthesized disulfonamides could be screened for their cytotoxic activity against various cancer cell lines to identify new lead compounds for cancer therapy.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and preliminary biological evaluation of 9-Oxo-9H-fluorene-2,7-disulfonamide derivatives.
A generalized workflow for the synthesis and evaluation of novel sulfonamides.
Potential Signaling Pathway: Induction of Apoptosis
Based on the known anticancer activity of some fluorenone derivatives, the synthesized 9-Oxo-9H-fluorene-2,7-disulfonamides could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.
Proposed apoptotic pathway initiated by a fluorenone sulfonamide derivative.
Potential Mechanism of Action: Viral Protease Inhibition
The synthesized compounds could act as inhibitors of viral proteases, a key mechanism for antiviral drugs.
Inhibition of viral replication via protease inhibition.
References
Protocol for the Synthesis of Novel Sulfonamides from 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the synthesis of a diverse library of sulfonamide derivatives starting from 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride. The 9-fluorenone scaffold is a privileged structure in medicinal chemistry, and its sulfonamide derivatives have shown significant potential as therapeutic agents, notably as inhibitors of viral proteases.[1] This protocol is designed to be a robust starting point for the exploration of new chemical entities based on this versatile scaffold.
The synthesis involves the reaction of the commercially available this compound with a variety of primary and secondary amines. This reaction proceeds via a nucleophilic substitution on the sulfonyl chloride groups, leading to the formation of stable sulfonamide linkages. The protocol is amenable to parallel synthesis, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol
This protocol describes a general procedure for the synthesis of N,N'-disubstituted-9-oxo-9H-fluorene-2,7-disulfonamides.
Materials:
-
This compound
-
Primary or secondary amine of choice (2.2 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (2.5 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base and Amine: To the stirred solution, add triethylamine or pyridine (2.5 equivalents). Subsequently, add the desired primary or secondary amine (2.2 equivalents) dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure disulfonamide derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Data Presentation
The following table provides representative data for the synthesis of a hypothetical sulfonamide derivative, N,N'-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzylamine |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 24 hours |
| Reaction Temperature | Room Temperature |
| Yield | 85% (representative) |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.2 (m, Ar-H), 4.3 (d, 4H, CH₂), 2.5 (t, 2H, NH) |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₂₇H₂₂N₂O₅S₂: 531.1; found: 531.1 |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 9-oxo-9H-fluorene-2,7-disulfonamides.
Potential Signaling Pathway Inhibition
Derivatives of 9-fluorenone sulfonamides have been investigated as inhibitors of viral proteases, such as the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2.[1] Inhibition of these enzymes is crucial for disrupting the viral replication cycle.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes utilizing 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a key building block. The fluorenone core is a versatile scaffold known for its favorable photophysical properties, making it an excellent candidate for the development of sensitive and specific probes for bioimaging, diagnostics, and drug discovery applications.
Introduction
This compound is a derivative of fluorenone functionalized with two highly reactive sulfonyl chloride groups. These groups can readily react with primary and secondary amines to form stable sulfonamide linkages. This reactivity allows for the straightforward conjugation of the fluorenone core to a wide variety of molecules, including other fluorophores, targeting moieties, or environmentally sensitive reporters. The resulting 9-fluorenone-2,7-disulfonamide derivatives often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can be exploited for the design of "turn-on" or ratiometric fluorescent probes. Applications for such probes are diverse and include the detection of metal ions, imaging of cellular organelles like lysosomes and mitochondria, and the development of agents for photodynamic therapy.[1][2][3][4][5]
Synthesis of Fluorescent Probes
The synthesis of fluorescent probes from this compound is primarily based on the reaction of the sulfonyl chloride moieties with amine-containing molecules. This reaction is a well-established method for the formation of sulfonamides.
General Synthetic Scheme
The general reaction involves the coupling of this compound with two equivalents of an amine-functionalized molecule in the presence of a base.
Caption: General workflow for the synthesis of fluorescent probes.
Experimental Protocol: General Procedure for the Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonamide Derivatives
This protocol describes a general method for the synthesis of fluorescent probes by reacting this compound with a generic amine-containing fluorophore or targeting ligand.
Materials:
-
This compound
-
Amine-functionalized molecule of interest (2.2 equivalents)
-
Anhydrous pyridine or triethylamine (4 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
To this solution, add the amine-functionalized molecule (2.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (4 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 9-Oxo-9H-fluorene-2,7-disulfonamide probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data of Related Fluorenone-Based Fluorescent Probes
While specific data for probes directly synthesized from this compound is limited in the literature, the following table summarizes the photophysical properties of various 2,7-disubstituted fluorenone derivatives to provide a reference for expected performance.
| Probe/Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Target/Application | Reference |
| Fluorenone-Schiff Base 1 | ~370 | ~475 (enhanced with I⁻) | - | Iodide ion sensing | [1][6] |
| Fluorenone-Schiff Base 2 | ~370 | ~475 (enhanced with I⁻) | - | Iodide ion sensing | [1][6] |
| TK-Lyso | ~450 (one-photon) | ~550 | 0.35 | Lysosome imaging | [3][4][7] |
| TK-Mito1 | ~450 (one-photon) | ~580 | 0.25 | Mitochondria imaging | [3][4][7] |
| TK-Mito2 | ~450 (one-photon) | ~610 | 0.20 | Mitochondria imaging | [3][4][7] |
| MPM-1 | 553 | 613 | - | Mitochondrial imaging, anticancer | [5] |
Potential Signaling Pathways and Applications
Fluorescent probes derived from this compound can be designed to operate through various signaling mechanisms. A common strategy is to utilize the fluorenone core as a central scaffold and the sulfonamide-linked substituents to modulate its electronic properties for specific sensing applications.
Example: Metal Ion Sensing
A potential application is the detection of metal ions. Probes can be designed where the sulfonamide nitrogen atoms and the carbonyl oxygen of the fluorenone core form a chelation site for a specific metal ion. Binding of the metal ion can restrict intramolecular rotation or alter the ICT process, leading to a change in the fluorescence output.
Caption: Conceptual signaling pathway for a "turn-on" metal ion probe.
This "turn-on" response allows for the sensitive and selective detection of the target ion in various samples, including biological systems.[2]
Conclusion
This compound is a valuable and highly adaptable precursor for the synthesis of a wide range of fluorescent probes. The straightforward and efficient formation of stable sulfonamide bonds provides a robust method for conjugating the fluorenone scaffold to various functional moieties. The resulting probes have significant potential in diverse fields, from environmental monitoring to advanced biomedical imaging and drug development. The provided protocols and data serve as a foundational guide for researchers to explore and develop novel fluorescent tools based on this versatile chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 3. resources.biomol.com [resources.biomol.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. US11964965B2 - Methods of manufacture and synthesis of fluorescent dye compounds and uses thereof - Google Patents [patents.google.com]
- 7. Synthesis of a novel mitochondrial fluorescent probe - killing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Fluoren-9-one-2,7-disulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, representative experimental procedure for the synthesis of a polysulfonamide via polycondensation of fluoren-9-one-2,7-disulfonyl chloride with an aromatic diamine. Fluoren-9-one-2,7-disulfonyl chloride is a highly reactive monomer that can undergo nucleophilic substitution with primary amines to form stable sulfonamide linkages.[1] The resulting polysulfonamides are a class of high-performance polymers known for their thermal stability and mechanical strength. The fluorenone core is of particular interest for its potential optical and electronic properties.[1]
The following protocol is a representative example based on established methods for the synthesis of aromatic polysulfonamides and polyimides from similar monomers.[2][3][4] It outlines a solution polymerization technique, which is a common and effective method for producing high molecular weight polymers.[4] This document is intended to serve as a comprehensive guide for researchers interested in the synthesis and characterization of novel polymers derived from fluoren-9-one-2,7-disulfonyl chloride.
Reaction Scheme
The fundamental reaction for the polymerization is the polycondensation of fluoren-9-one-2,7-disulfonyl chloride with a diamine, such as 4,4'-oxydianiline (ODA), to yield a polysulfonamide and hydrochloric acid as a byproduct. An acid scavenger, like pyridine, is used to neutralize the HCl.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 9-fluorenone with an excess of chlorosulfonic acid.
Q2: What are the critical parameters that influence the yield and purity of the final product?
Several factors can significantly impact the outcome of the synthesis:
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Reagent Purity: The purity of the starting material, 9-fluorenone, and the chlorosulfonic acid is crucial. Impurities in the 9-fluorenone can lead to side reactions, while old or partially hydrolyzed chlorosulfonic acid can reduce the yield.
-
Reaction Temperature: The temperature of the reaction needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of undesirable byproducts.
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Stoichiometry: The molar ratio of chlorosulfonic acid to 9-fluorenone is a critical parameter. A sufficient excess of chlorosulfonic acid is required to achieve disulfonylation at both the 2 and 7 positions.
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete disulfonylation.
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Work-up Procedure: The method of quenching the reaction and isolating the product is critical to prevent hydrolysis of the sulfonyl chloride groups back to sulfonic acids.
Q3: What are the potential side products in this synthesis?
The primary side products include:
-
9-Oxo-9H-fluorene-2-sulfonyl chloride: The monosulfonylated intermediate.
-
9-Oxo-9H-fluorene-2,7-disulfonic acid: Formed by the hydrolysis of the disulfonyl dichloride during work-up.
-
Sulfonated and chlorinated byproducts: Depending on the reaction conditions, other isomers or polychlorinated species might be formed in minor amounts.
Q4: How can I confirm the identity and purity of the synthesized this compound?
Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the product.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl chloride (S=O and S-Cl) and ketone (C=O) stretches.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | **Potential
Technical Support Center: 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent primarily used in organic synthesis. Its key feature is the presence of two sulfonyl chloride groups, which are highly reactive towards nucleophiles. This reactivity makes it a valuable building block for the synthesis of various compounds, most notably sulfonamide derivatives, which are of significant interest in medicinal chemistry and drug development.
Q2: What are the main hazards associated with handling this compound?
The primary hazards are related to its reactivity. This compound is sensitive to moisture and will react with water (hydrolysis) to produce corrosive hydrochloric acid and the corresponding sulfonic acid. It is also corrosive and can cause irritation to the skin, eyes, and respiratory system.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
To ensure safety, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2]
Q4: How should I store this compound?
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations. It should be stored in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) in a cool, dry, and well-ventilated area.[2][3] It is critical to protect it from moisture. Storage with a desiccant is recommended.
Q5: What should I do in case of a spill?
For small spills, absorb the material with an inert substance like vermiculite and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's hazardous chemical cleanup procedures. In both cases, appropriate PPE must be worn.
Q6: What are the first-aid measures in case of exposure?
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]
Troubleshooting Guides for Experiments
Issue 1: Low or No Yield in Sulfonamide Synthesis
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound due to moisture | Ensure the reagent is stored under strictly anhydrous conditions. Use freshly opened reagent or reagent that has been properly stored in a desiccator. Dry all glassware and solvents thoroughly before use. |
| Insufficiently reactive amine | For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a higher reaction temperature. The addition of a catalyst, such as DMAP, may also be beneficial. |
| Steric hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction may be slow.[4] Prolong the reaction time and/or increase the temperature. In some cases, a different synthetic route may be necessary. |
| Incorrect stoichiometry or order of addition | Ensure accurate measurement of all reagents. Typically, the sulfonyl chloride is added slowly to a solution of the amine and a base to control the reaction.[4] |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Reaction with solvent | Ensure the chosen solvent is inert to the reaction conditions. Protic solvents like alcohols will react with the sulfonyl chloride. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. |
| Di-substitution on the amine (for primary amines) | To favor mono-sulfonylation, use a slight excess of the amine or add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction.[4] |
| Hydrolysis of the sulfonyl chloride | The presence of water will lead to the formation of the corresponding sulfonic acid as a byproduct.[4] Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Storage and Handling Parameters
| Parameter | Recommendation |
| Storage Temperature | Cool, dry place (ideally 15–25°C)[2] |
| Storage Conditions | Tightly sealed container, under inert atmosphere (e.g., Argon or Nitrogen), with desiccant. |
| Incompatible Materials | Water, strong oxidizing agents, bases, alcohols. |
Solubility Profile (Qualitative)
| Solvent Type | Solubility | Notes |
| Aprotic Organic Solvents (e.g., THF, DCM, Acetonitrile) | Generally soluble | These are recommended solvents for reactions. |
| Protic Solvents (e.g., Water, Alcohols) | Reactive | Reacts to form sulfonic acids and esters, respectively. |
| Non-polar Hydrocarbon Solvents (e.g., Hexane) | Likely has limited solubility |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2-1.5 equivalents, or pyridine, 2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (0.5 equivalents for mono-sulfonylation, or 1.0 equivalent for di-sulfonylation of a diamine) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for Handling and Storage.
References
Technical Support Center: Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of one or both sulfonyl chloride groups to the corresponding sulfonic acids (9-oxo-9H-fluorene-2-sulfonyl chloride-7-sulfonic acid and 9-oxo-9H-fluorene-2,7-disulfonic acid). Sulfonyl chlorides are highly reactive and susceptible to reaction with water.[1][2][3] Even trace amounts of moisture in the reactants or reaction setup can lead to this undesired hydrolysis.
Q2: Can other isomers be formed during the chlorosulfonation of 9-fluorenone?
A2: The chlorosulfonation of 9-fluorenone is an electrophilic aromatic substitution. The directing effects of the carbonyl group and the aromatic system of fluorene preferentially guide the sulfonation to the 2 and 7 positions. While minor amounts of other isomers might be possible, the 2,7-disubstituted product is the major and expected isomer.
Q3: What are the signs of product decomposition?
A3: Decomposition of sulfonyl chlorides can be indicated by a noticeable color change in the reaction mixture, often to a darker shade. The evolution of gases such as sulfur dioxide (SO2) and hydrogen chloride (HCl) is another sign of decomposition. Furthermore, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or additional peaks in analytical data (e.g., NMR, LC-MS) corresponding to impurities like the sulfonic acid are clear indicators.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase the reaction time. - Ensure the reaction temperature is maintained at the optimal level as per the protocol. - Use a sufficient excess of chlorosulfonic acid (typically 5-10 equivalents). | Increased conversion of the starting material to the desired product, leading to a higher yield. |
| Product Loss During Work-up | - Perform the aqueous work-up quickly and at a low temperature to minimize hydrolysis. - Ensure complete precipitation of the product before filtration. | Minimized loss of the product due to hydrolysis or incomplete isolation, resulting in an improved yield. |
| Hydrolysis of the Product | - Use anhydrous conditions. Dry all glassware thoroughly and use freshly distilled or anhydrous solvents. - Handle the product in a dry atmosphere (e.g., under nitrogen or in a glovebox). | Reduced formation of the corresponding sulfonic acid, thereby preserving the desired sulfonyl dichloride and increasing the yield.[1][2][3] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Chlorosulfonation | - Increase the amount of chlorosulfonic acid. - Extend the reaction time or slightly increase the reaction temperature (monitor carefully to avoid decomposition). | Drive the reaction to completion, converting the monosulfonated intermediate to the desired disulfonyl dichloride. |
| Formation of Sulfone By-products | - Avoid excessively high reaction temperatures. - Use the appropriate stoichiometry of chlorosulfonic acid. | Minimized formation of diaryl sulfone impurities, which can be difficult to separate from the desired product. |
| Residual Starting Material | - Confirm the purity of the starting 9-fluorenone. - Ensure adequate mixing and reaction time for complete conversion. | Complete consumption of the starting material, leading to a purer final product. |
Experimental Protocols
General Protocol for Chlorosulfonation of 9-Fluorenone:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 9-fluorenone.
-
Reaction: Cool the flask in an ice bath. Slowly add a significant excess of chlorosulfonic acid (e.g., 5-10 molar equivalents) dropwise via the dropping funnel while maintaining the temperature between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
Drying: Dry the solid product under vacuum over a suitable desiccant (e.g., phosphorus pentoxide).
Purification:
If the product contains impurities such as the corresponding sulfonic acid or sulfones, recrystallization from a suitable anhydrous solvent (e.g., a chlorinated hydrocarbon or an ether) can be employed. The low solubility of aryl sulfonyl chlorides in water can also be exploited for purification by washing the crude product with cold water.
Visualizations
Synthesis and Side Reactions Pathway
Caption: Synthesis pathway and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Optimizing reaction conditions for polymerization with 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for polymerization with 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is typically used for this compound?
A1: this compound is a difunctional monomer that can undergo polycondensation with a suitable co-monomer, typically an aromatic diamine, to form polysulfonamides. The two most common methods for this type of polymerization are solution polymerization and interfacial polymerization.
Q2: What are the key parameters to control in the polymerization reaction?
A2: The critical parameters to control for successful polymerization include:
-
Monomer Purity: High purity of both the disulfonyl dichloride and the diamine co-monomer is crucial to achieve high molecular weight polymers.
-
Stoichiometry: A precise 1:1 molar ratio of the two monomers is essential for achieving a high degree of polymerization.
-
Solvent Selection: The solvent must be inert to the reactants and capable of dissolving the monomers and the resulting polymer. For solution polymerization, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are often used. For interfacial polymerization, a pair of immiscible solvents, such as a chlorinated solvent and water, is required.[1]
-
Temperature: The reaction temperature affects the rate of polymerization and the potential for side reactions. Optimization is often required to find a balance.
-
Reaction Time: Sufficient time must be allowed for the polymer chains to grow to the desired molecular weight.
Q3: Why is my resulting polymer insoluble?
A3: The insolubility of polysulfonamides derived from this compound can be attributed to several factors. The fluorene group imparts significant rigidity to the polymer backbone, which can lead to strong intermolecular packing and reduced solubility.[2][3] Additionally, a high molecular weight can also decrease solubility. To improve solubility, consider using a co-monomer with flexible linkages or bulky side groups to disrupt chain packing. The choice of solvent is also critical; fluorene-containing polymers tend to be more soluble in non-polar organic solvents.[3]
Q4: What is a typical molecular weight and polydispersity index (PDI) I can expect?
A4: The achievable molecular weight (Mw) and PDI can vary significantly depending on the specific diamine co-monomer and the polymerization conditions. For aromatic polysulfonamides, weight-average molecular weights can range from 15,000 to over 500,000 g/mol .[4] A well-controlled polymerization should yield a PDI between 1.5 and 2.5. A PDI significantly higher than this may indicate side reactions or poor control over the polymerization process.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Polymer Yield | - Impure monomers- Incorrect stoichiometry- Inefficient stirring- Reaction temperature too low | - Recrystallize or purify monomers before use.- Carefully weigh monomers to ensure a 1:1 molar ratio.- Ensure vigorous and efficient stirring, especially in interfacial polymerization.- Gradually increase the reaction temperature in increments of 10°C. |
| Low Molecular Weight | - Presence of monofunctional impurities- Chain termination by water or other reactive species- Non-optimal monomer concentration- Imprecise stoichiometry | - Ensure monomers are of the highest purity.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the monomer concentration; too dilute may slow the reaction, too concentrated can lead to viscosity issues.- Re-verify the molar ratio of the monomers. |
| Poor Polymer Solubility | - High molecular weight- Rigid polymer backbone- Inappropriate solvent for precipitation/washing | - Adjust reaction time or temperature to target a lower molecular weight.- Consider incorporating a more flexible diamine co-monomer.- Test a range of solvents for dissolving the polymer. Good starting points for fluorene-containing polymers are chloroform, dichloromethane, and toluene.[3] |
| Broad Polydispersity Index (PDI) | - Side reactions- Inefficient initiation- Poor temperature control | - Lower the reaction temperature to minimize side reactions.- Ensure rapid and uniform mixing of monomers at the start of the reaction.- Use a reaction setup with precise temperature control. |
| Gel Formation | - Presence of trifunctional impurities- Cross-linking side reactions at high temperatures | - Analyze monomers for trifunctional impurities.- Conduct the polymerization at a lower temperature. |
Data Presentation
Table 1: Representative Solution Polymerization Conditions and Outcomes
| Diamine Co-monomer | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mw ( g/mol ) | PDI |
| 4,4'-Oxydianiline | NMP | 25 | 24 | 95 | 85,000 | 1.8 |
| 1,4-Phenylenediamine | DMAc | 25 | 24 | 92 | 72,000 | 2.1 |
| 4,4'-(9-Fluorenylidene)dianiline | DMAc/LiCl | 50 | 48 | 90 | 120,000 | 2.3 |
Note: The data in this table are representative examples for aromatic polysulfonamides and may not be directly achievable for this compound without optimization.
Table 2: Representative Interfacial Polymerization Conditions and Outcomes
| Diamine Co-monomer | Organic Phase | Aqueous Phase | Time (min) | Yield (%) | Mw ( g/mol ) | PDI |
| 1,6-Hexanediamine | Dichloromethane | Water/Na2CO3 | 30 | 98 | 45,000 | 2.5 |
| m-Phenylenediamine | Chloroform | Water/NaOH | 30 | 96 | 65,000 | 2.2 |
Note: The data in this table are representative examples for aromatic polysulfonamides and may not be directly achievable for this compound without optimization.
Experimental Protocols
1. Solution Polymerization Protocol (General Example)
-
Monomer Preparation: Ensure both this compound and the chosen aromatic diamine are of high purity. Dry them in a vacuum oven before use.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., NMP or DMAc) to achieve a monomer concentration of 10-15% (w/v).
-
Monomer Addition: To the stirred solution, slowly add solid this compound (1.0 eq) in portions at room temperature under a nitrogen atmosphere.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.
2. Interfacial Polymerization Protocol (General Example)
-
Phase Preparation:
-
Aqueous Phase: Dissolve the diamine (1.0 eq) and an acid scavenger (e.g., sodium carbonate, 2.0 eq) in water.
-
Organic Phase: Dissolve this compound (1.0 eq) in an immiscible organic solvent (e.g., dichloromethane or chloroform).
-
-
Polymerization: Add the organic phase to the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Film Removal: Carefully grasp the polymer film with forceps and continuously pull it out from the interface. A polymer rope will be formed as the reaction continues at the interface.
-
Washing: Wash the collected polymer rope extensively with water and then with a solvent like acetone or methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Mandatory Visualization
Caption: A general experimental workflow for the solution polymerization of this compound.
Caption: A troubleshooting decision tree for addressing low molecular weight in the polymerization reaction.
References
Technical Support Center: 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
This technical support center provides guidance on the stability and degradation of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability and integrity of this compound, it is crucial to store it under the following conditions:
-
Moisture-free environment: Store in a tightly sealed container, preferably in a desiccator with a suitable desiccant.
-
Inert atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to displace any moisture and oxygen.
-
Cool and dark place: Store at a low temperature, away from direct sunlight and other sources of light or heat to prevent potential thermal and photodegradation.
Q3: What are the likely degradation products of this compound?
A3: The most common degradation product is 9-Oxo-9H-fluorene-2,7-disulfonic acid, formed via hydrolysis of the two sulfonyl chloride groups. Incomplete hydrolysis would result in the formation of the monosulfonyl chloride, monosulfonic acid derivative. Under harsh conditions, further degradation of the fluorenone core could occur, but this is less likely under typical storage and experimental conditions.
Troubleshooting Guides
Problem 1: Low yield or incomplete reaction when using this compound as a reactant.
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Possible Cause: Degradation of the starting material due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Integrity of Starting Material: Before use, check for any signs of degradation, such as a clumpy appearance or the smell of HCl. If possible, analyze the purity of the reagent by techniques like HPLC or NMR spectroscopy.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Fresh Reagent: If degradation is suspected, use a fresh, unopened batch of this compound.
-
Problem 2: Inconsistent results between different batches of the reagent.
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Possible Cause: Batch-to-batch variability in purity, likely due to partial hydrolysis during manufacturing or storage.
-
Troubleshooting Steps:
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Purity Assessment: Analyze the purity of each batch using a standardized analytical method (e.g., HPLC) before use.
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Standardize Storage: Implement strict, consistent storage protocols for all batches of the reagent.
-
Supplier Qualification: If inconsistencies persist, consider qualifying a new supplier with more robust quality control measures.
-
Problem 3: Observation of unexpected side products in the reaction mixture.
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Possible Cause: Reaction of the intended nucleophile with the degradation product (9-Oxo-9H-fluorene-2,7-disulfonic acid) or side reactions catalyzed by the generated HCl.
-
Troubleshooting Steps:
-
Characterize Side Products: Isolate and identify the structure of the unexpected side products using techniques like LC-MS or NMR.
-
Reaction Monitoring: Monitor the reaction progress over time using HPLC or TLC to identify the point at which side products begin to form.
-
Acid Scavenger: If HCl-catalyzed side reactions are suspected, consider adding a non-nucleophilic base (e.g., a hindered amine) to the reaction mixture to neutralize the generated HCl.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a template for the types of data that should be generated through stability studies.
Table 1: Hydrolytic Stability of this compound
| pH Condition | Temperature (°C) | Time (hours) | Purity (%) | 9-Oxo-9H-fluorene-2,7-disulfonic acid (%) |
| 2 (0.01 M HCl) | 25 | 0 | 99.5 | <0.1 |
| 24 | ||||
| 48 | ||||
| 7 (Phosphate Buffer) | 25 | 0 | 99.5 | <0.1 |
| 24 | ||||
| 48 | ||||
| 9 (Borate Buffer) | 25 | 0 | 99.5 | <0.1 |
| 24 | ||||
| 48 |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (days) | Purity (%) | Appearance |
| 40 | 0 | 99.5 | White to off-white powder |
| 7 | |||
| 14 | |||
| 60 | 0 | 99.5 | White to off-white powder |
| 7 | |||
| 14 |
Table 3: Photostability of this compound (in Acetonitrile Solution)
| Light Source | Exposure Duration (hours) | Purity (%) | Degradation Products (%) |
| UV (254 nm) | 0 | 99.5 | <0.1 |
| 6 | |||
| 12 | |||
| Visible | 0 | 99.5 | <0.1 |
| 24 | |||
| 48 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
-
Preparation of Buffer Solutions: Prepare buffers at pH 2, 7, and 9.
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Sample Preparation: Accurately weigh and dissolve this compound in a small amount of anhydrous acetonitrile and then dilute with the respective buffer to a final concentration of 1 mg/mL.
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Incubation: Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.
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Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
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Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
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Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Troubleshooting low solubility issues with fluorene-based monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with fluorene-based monomers during their experiments.
Troubleshooting Guide
Low solubility of fluorene-based monomers is a common challenge that can hinder polymerization reactions, purification, and material processing. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My fluorene-based monomer has poor solubility in common organic solvents. What should I do first?
The initial step is to systematically evaluate a range of solvents with varying polarities. The planar and aromatic nature of the fluorene core leads to strong intermolecular π-π stacking, which necessitates the use of appropriate solvents to overcome these interactions.
Recommended Actions:
-
Solvent Screening: Test the solubility of your monomer in a variety of solvents.
-
Temperature Adjustment: Gently heat the solvent-monomer mixture, as solubility often increases with temperature.[1][2] Be cautious to avoid monomer decomposition.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
Experimental Protocol: Monomer Solubility Screening
Objective: To determine the optimal solvent for a fluorene-based monomer.
Materials:
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Fluorene-based monomer
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A selection of solvents (see Table 1)
-
Small vials or test tubes
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Vortex mixer
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Hot plate with magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Add a small, known amount of the monomer (e.g., 1-5 mg) to a vial.
-
Add a measured volume of the test solvent (e.g., 1 mL).
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Vortex the mixture at room temperature for 2-5 minutes. Observe for dissolution.
-
If not fully dissolved, gently heat the mixture while stirring. Record the temperature at which the monomer dissolves completely.
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If still insoluble, place the vial in an ultrasonic bath for 10-15 minutes.
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Record your observations for each solvent, noting complete dissolution, partial solubility, or insolubility at different temperatures.
Q2: I've tried several solvents with limited success. What are my next options?
If solvent screening is insufficient, consider structural modifications to the monomer itself. The most common and effective strategy is to introduce bulky side chains at the C-9 position of the fluorene core.[3][4] These groups disrupt the planar packing of the molecules, thereby reducing aggregation and improving solubility.
Common Structural Modifications to Enhance Solubility:
-
Alkylation/Arylation: Attaching long alkyl or bulky aryl groups to the C-9 position is a standard method to increase solubility.[4]
-
Introduction of Bulky Silyl Groups: Groups like tert-butyldiphenylsilyl (TBDPS) can significantly improve solubility in nonpolar solvents.[5][6]
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Incorporation of Flexible Chains: Introducing semi-fluorinated or ethyleneoxy side chains can also enhance solubility.[7][8]
Experimental Protocol: Synthesis of 9,9-Dialkylfluorene Monomer
Objective: To introduce alkyl side chains at the C-9 position of fluorene to increase solubility.
Materials:
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Fluorene
-
Potassium hydroxide (KOH) or Sodium Amide (NaNH₂)
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Dimethyl sulfoxide (DMSO)
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Alkyl halide (e.g., 1-bromohexane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve fluorene in anhydrous DMSO.
-
Add powdered KOH or NaNH₂ to the solution and stir to deprotonate the C-9 position, forming the fluorenyl anion. The solution will typically turn a deep color.
-
Slowly add the desired alkyl halide to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction by pouring the mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 9,9-dialkylfluorene derivative by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q3: Why do fluorene-based monomers and polymers tend to aggregate?
The planar, rigid structure of the fluorene ring system promotes strong π-π stacking interactions between molecules.[4] This leads to the formation of aggregates, which are often less soluble and can cause issues like reduced luminescence efficiency and color purity in resulting polymers.[3][9]
Q4: Can temperature negatively affect my experiment?
While increasing temperature generally improves solubility, excessively high temperatures during polymerization can sometimes negatively affect the morphology of the resulting polymer.[10] For some fluorene derivatives, high temperatures in the presence of air can also lead to the formation of ketone defects at the C-9 position, which can introduce an undesirable broad green emission.[3]
Q5: Are there any alternatives to adding bulky side chains to improve solubility?
Yes, other strategies exist, although they may be more synthetically complex:
-
Inducing Backbone Non-planarity: Incorporating "kinked" co-monomers, such as carbazole, into the polymer chain can disrupt the linear structure and reduce aggregation.[9]
-
Creating Branched Polymers: Using tri-functional monomers can lead to highly branched polymers that are less prone to aggregation, but this can also increase chain entanglement and decrease processability.[3]
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Meta-linkages: Introducing meta-linkages in the polymer backbone can enhance solubility without the need for multiple bulky side chains.[3]
Q6: My monomer is still not dissolving well, even with heating. What could be the issue?
If you are still facing solubility issues, consider the following:
-
Purity of the Monomer: Impurities can sometimes significantly lower solubility. Ensure your monomer is of high purity. Recrystallization is a common purification technique.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water can be detrimental to the solubility of nonpolar compounds and can interfere with certain polymerization reactions.[10][11]
Data Tables
Table 1: Common Solvents for Fluorene-Based Monomers
| Solvent Class | Examples | Polarity | Typical Use |
| Chlorinated | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) | Nonpolar | General dissolution and chemical synthesis[6][10] |
| Aromatic | Toluene, Benzene, Xylene | Nonpolar | Dissolution, recrystallization (can be too effective)[1][11] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Polar Aprotic | Good for moderately polar derivatives[6] |
| Amides | DMF, DMAc, NMP | Polar Aprotic | High dissolving power for many polymers[6] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Polar Aprotic | Dissolves a wide range of polar and nonpolar compounds[10] |
| Alcohols | Methanol, Ethanol, Propanol, Isobutanol | Polar Protic | Generally poor solvents for unsubstituted fluorene[11][12] |
| Ketones | Acetone | Polar Aprotic | Moderate dissolving power[1] |
| Nitriles | Acetonitrile | Polar Aprotic | Used in electrochemical polymerization[10] |
Table 2: Effect of Structural Modification on Polyfluorene Properties
| Modification Strategy | Primary Effect on Solubility | Secondary Effects | Reference(s) |
| Bulky side chains at C-9 (e.g., alkyl, TBDPS) | Significantly increases solubility in organic solvents by reducing intermolecular packing. | Can influence polymer conformation; may slightly alter electronic properties. | [3][4][5][6] |
| Introduction of co-monomer "kinks" (e.g., carbazole) | Improves solubility by disrupting the linearity and planarity of the polymer backbone. | Can tune the electronic and optical properties of the resulting copolymer. | [9] |
| Branched polymer architecture | Reduces aggregation. | Can lead to poor solubility and difficult processing due to increased chain entanglement. | [3] |
| Fusion of benzene rings to fluorene core | Maintains good solubility. | Can enhance thermal stability and increase the refractive index. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyfluorene - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nsmn1.uh.edu [nsmn1.uh.edu]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Which is the best solvent for fluorene - water, methyl alcohol, or toluene? [chemistry.science.narkive.com]
Technical Support Center: 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, with a focus on preventing its hydrolysis. Given the limited specific literature for this compound, the recommendations provided are based on the established best practices for handling reactive aryl sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound is a chemical compound containing two sulfonyl chloride (-SO₂Cl) functional groups attached to a fluorenone core. The sulfur atom in a sulfonyl chloride group is highly electrophilic, making the compound susceptible to nucleophilic attack.
Q2: What happens when this compound undergoes hydrolysis?
When exposed to water, even atmospheric moisture, this compound will hydrolyze. In this reaction, the sulfonyl chloride groups are converted to sulfonic acid groups (-SO₃H), producing hydrochloric acid (HCl) as a byproduct. This hydrolysis will render the compound inactive for its intended sulfonylation reactions.
Q3: How can I visually identify if my sample of this compound has started to hydrolyze?
Signs of hydrolysis or decomposition can include a change in the physical appearance of the solid, such as clumping or discoloration. The evolution of HCl gas, which can be detected by its pungent odor or by holding a piece of damp blue litmus paper near the container opening (it will turn red), is another indicator.
Q4: What are the consequences of using hydrolyzed this compound in my experiment?
Using a partially or fully hydrolyzed sample will lead to significantly lower yields or complete failure of your sulfonylation reaction. The presence of the resulting sulfonic acid and HCl can also lead to unwanted side reactions and complicate the purification of your desired product.
Q5: How should I store this compound to prevent hydrolysis?
To ensure the longevity of the compound, it is crucial to store it under anhydrous and inert conditions. The following storage conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture. |
| Container | Tightly sealed, airtight container | Prevents ingress of moisture. |
| Temperature | Cool and dry location (e.g., desiccator at room temperature) | Reduces the rate of potential decomposition reactions. |
| Location | Away from sources of moisture and heat | Minimizes the risk of accidental exposure. |
Troubleshooting Guide: Preventing Hydrolysis During Experiments
This guide provides solutions to common issues encountered when using this compound, focusing on the prevention of hydrolysis.
Issue 1: Low or no yield in a sulfonylation reaction.
-
Potential Cause: The this compound may have been hydrolyzed prior to or during the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting your experiment, visually inspect the this compound for any signs of decomposition. If hydrolysis is suspected, it is best to use a fresh, unopened sample.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of inert gas or in a desiccator).
-
Use Anhydrous Solvents: Solvents must be of high purity and anhydrous. Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system).
-
Maintain an Inert Atmosphere: Conduct the entire experiment under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
-
Issue 2: Inconsistent reaction outcomes.
-
Potential Cause: Variable amounts of moisture are being introduced into the reaction, leading to inconsistent levels of hydrolysis of the starting material.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict and consistent protocol for handling the reagent and setting up the reaction. This includes the procedures for drying glassware, handling solvents, and maintaining an inert atmosphere.
-
Use a Glovebox: For the most sensitive reactions, weighing and dispensing the this compound inside a glovebox is highly recommended to minimize any exposure to atmospheric moisture.
-
Check for Leaks: Ensure all joints and septa in your reaction setup are well-sealed to prevent the ingress of air and moisture.
-
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the recommended procedure for handling this moisture-sensitive reagent.
-
Preparation:
-
Move the sealed container of this compound into a glovebox.
-
If a glovebox is not available, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
-
Dispensing:
-
Inside the glovebox or under a positive pressure of inert gas, quickly weigh the desired amount of the solid into a pre-dried vial.
-
Immediately and securely seal both the stock container and the vial containing the dispensed reagent.
-
-
Addition to Reaction:
-
If the reaction is conducted outside a glovebox, the vial containing the reagent can be sealed with a septum and the reagent can be added to the reaction flask under a positive flow of inert gas.
-
Protocol 2: General Procedure for a Sulfonylation Reaction
This protocol provides a general workflow for a reaction involving this compound.
-
Glassware Preparation:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried for at least 4 hours at 120°C and assembled hot under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Ensure the nucleophile (e.g., amine or alcohol) and any base (e.g., triethylamine, pyridine) are also anhydrous.
-
-
Reaction Setup:
-
Dissolve the nucleophile and base in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
In a separate, dry flask, dissolve the this compound in the anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the solution of this compound to the solution of the nucleophile and base at the desired temperature (often starting at 0°C to control the exotherm).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, perform the work-up. If an aqueous work-up is necessary, it should be done quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.
-
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting guide for low yield in reactions with this compound.
Common impurities in 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride and their removal
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound typically arise from the synthetic process, which usually involves the sulfonation of 9-fluorenone followed by chlorination. The most prevalent impurities include:
-
Unreacted Starting Material: 9-fluorenone.
-
Incomplete Chlorination Product: 9-Oxo-9H-fluorene-2,7-disulfonic acid.
-
Monosubstituted Byproduct: 9-Oxo-9H-fluorene-2-sulfonyl chloride.
-
Hydrolysis Product: 9-Oxo-9H-fluorene-2,7-disulfonic acid, formed by the reaction of the final product with moisture.[1][2]
-
Residual Chlorinating Agent and Byproducts: Such as thionyl chloride, hydrochloric acid, or sulfur dioxide.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. A distinct spot for your product with the absence of spots corresponding to known starting materials or byproducts indicates higher purity. Additionally, melting point analysis can be a good indicator; a sharp melting point close to the literature value suggests a pure compound, while a broad melting range at a lower temperature often indicates the presence of impurities.
Q3: What is the primary cause of product degradation during workup?
A3: The sulfonyl chloride functional groups are susceptible to hydrolysis, especially in the presence of water or other nucleophiles.[1][2] During aqueous workups, contact time with water should be minimized and performed at low temperatures to reduce the formation of the corresponding sulfonic acid.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield of purified product after recrystallization.
-
Potential Cause 1: Suboptimal Solvent Choice. The recrystallization solvent may be too effective at dissolving the product, even at low temperatures, leading to significant loss in the mother liquor.
-
Troubleshooting Step: Experiment with different solvent systems. A good starting point for aromatic sulfonyl chlorides is a chlorinated solvent like dichloromethane or chloroform, or an aromatic solvent such as toluene, with a less polar co-solvent like hexanes or heptane to induce crystallization.
-
-
Potential Cause 2: Excessive Solvent Volume. Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling.
-
Troubleshooting Step: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
-
Potential Cause 3: Premature Crystallization. If the solution cools too quickly during filtration, the product can crystallize on the filter paper.
-
Troubleshooting Step: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.
-
Issue 2: The presence of a significant amount of 9-Oxo-9H-fluorene-2,7-disulfonic acid in the final product.
-
Potential Cause 1: Incomplete Chlorination. The reaction to convert the disulfonic acid to the disulfonyl dichloride may not have gone to completion.
-
Troubleshooting Step: If possible, re-subject the material to the chlorination conditions. Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in sufficient excess.
-
-
Potential Cause 2: Hydrolysis during Workup. Excessive exposure to water or moisture during the workup and purification steps.[1]
-
Troubleshooting Step: Minimize contact with water. If an aqueous wash is necessary, use cold brine and perform the separation as quickly as possible. Dry the organic phase thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.
-
Issue 3: The final product is contaminated with unreacted 9-fluorenone.
-
Potential Cause: Incomplete Sulfonation. The initial sulfonation of 9-fluorenone may not have been complete.
-
Troubleshooting Step: Recrystallization is often effective for removing less polar impurities like 9-fluorenone. A solvent system in which this compound has lower solubility than 9-fluorenone should be chosen. For instance, a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexanes) could be effective.
-
Data Presentation
The following table summarizes the common impurities and suggested removal methods.
| Impurity | Chemical Structure | Common Cause | Suggested Removal Method |
| 9-fluorenone | C13H8O | Incomplete sulfonation | Recrystallization |
| 9-Oxo-9H-fluorene-2,7-disulfonic acid | C13H8O7S2 | Incomplete chlorination or hydrolysis | Re-chlorination; careful workup to avoid moisture; can be removed by washing with a small amount of cold water if the dichloride is insoluble. |
| 9-Oxo-9H-fluorene-2-sulfonyl chloride | C13H7ClO3S | Incomplete sulfonation | Fractional crystallization or column chromatography. |
Experimental Protocols
Key Experiment: Recrystallization of this compound
Objective: To purify crude this compound from common impurities.
Materials:
-
Crude this compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexanes
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add a minimal amount of anhydrous DCM and gently heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with a small plug of cotton or filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add anhydrous hexanes dropwise with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, anhydrous hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
Validation & Comparative
A Comparative Guide to High-Performance Polymers: Characterization of Fluorenone-Based Poly(arylene ether sulfone)s
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the performance characteristics of a poly(arylene ether sulfone) derived from a 9-fluorenone-based monomer against established commercial high-performance polymers. This document compiles available experimental data, outlines methodologies for key characterization techniques, and presents visualizations to clarify synthesis and characterization workflows.
Introduction
High-performance polymers are essential materials in demanding applications across various scientific and industrial sectors, including medical devices, aerospace engineering, and advanced separation technologies. Their superior thermal stability, mechanical strength, and chemical resistance make them ideal candidates for environments where conventional polymers would fail. This guide focuses on the characterization of a specific class of high-performance polymers: poly(arylene ether sulfone)s incorporating a 9-fluorenone moiety. The rigid, bulky fluorene group, particularly when functionalized with a ketone at the 9-position, imparts unique properties to the polymer backbone, including increased glass transition temperature and enhanced thermal stability.
This guide will provide a detailed characterization of a representative fluorenone-based poly(arylene ether sulfone) and compare its properties to commercially available high-performance polymers such as Polysulfone (PSU), Polyethersulfone (PES), and Polyphenylsulfone (PPSU). The objective is to offer a clear, data-driven comparison to aid in material selection for specific research and development applications.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance characteristics of a fluorenone-based poly(arylene ether sulfone) and its commercial counterparts.
Table 1: Thermal and Mechanical Properties of Fluorenone-Based Poly(arylene ether sulfone) and Commercial Alternatives
| Property | Fluorenone-Based Poly(arylene ether sulfone)¹ | Polysulfone (PSU, Udel®) | Polyethersulfone (PES, Radel® A) | Polyphenylsulfone (PPSU, Radel® R) |
| Glass Transition Temperature (Tg) | ~254 °C[1] | ~185 °C | ~220 °C | ~220 °C |
| 5% Weight Loss Temperature (TGA) | >510 °C[1] | ~460 °C | ~500 °C | ~500 °C |
| Tensile Strength | 43.6 - 61.3 MPa (dry state)[2] | ~70 MPa | ~84 MPa | ~76 MPa |
| Tensile Modulus | 1.24 - 1.92 GPa (dry state)[2] | ~2.5 GPa | ~2.6 GPa | ~2.4 GPa |
| Elongation at Break | 9.3 - 14.3% (dry state)[2] | 50 - 100% | 40 - 80% | 60 - 120% |
¹Data for a ternary polysulfone copolymer containing 80 mol% bisphenol fluorene.[1]
Table 2: Solubility of Fluorenone-Based Poly(arylene ether sulfone) in Various Solvents
| Solvent | Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dimethylacetamide (DMAc) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Chloroform | Soluble |
| Toluene | Insoluble |
| Acetone | Insoluble |
| Methanol | Insoluble |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Fluorenone-Based Poly(arylene ether sulfone)
This protocol describes a typical polycondensation reaction to synthesize a fluorenone-containing poly(arylene ether sulfone).
Materials:
-
9,9-bis(4-hydroxyphenyl)fluorene (Bisphenol Fluorene)
-
Bisphenol A
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
Procedure:
-
A four-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, a nitrogen inlet, and a thermometer.
-
The flask is charged with bisphenol fluorene, bisphenol A, DCDPS, and an excess of anhydrous potassium carbonate.
-
Anhydrous NMP and toluene are added to the flask to create a reaction mixture with a specific solids concentration.
-
The reaction mixture is heated to approximately 140-150 °C with vigorous stirring under a nitrogen atmosphere. The toluene is used to azeotropically remove the water generated during the formation of the phenoxide salt.
-
After the complete removal of water (indicated by the cessation of toluene reflux into the Dean-Stark trap), the toluene is distilled off, and the reaction temperature is raised to 180-190 °C.
-
The polymerization is allowed to proceed for several hours until a significant increase in viscosity is observed.
-
The reaction mixture is then cooled to room temperature and diluted with NMP.
-
The polymer solution is filtered to remove the inorganic salts.
-
The polymer is precipitated by slowly pouring the filtered solution into a non-solvent such as methanol or a methanol/water mixture with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed thoroughly with deionized water and methanol, and dried in a vacuum oven at 120 °C until a constant weight is achieved.
Characterization Techniques
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized polymer.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: 10-20 mg of the polymer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: ¹H and ¹³C NMR spectra are recorded. The chemical shifts, signal integrations, and splitting patterns are analyzed to confirm the presence of the characteristic functional groups and the successful incorporation of the monomers into the polymer chain.
b) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Instrument: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the dried polymer powder is placed directly on the ATR crystal.
-
Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for ether linkages (Ar-O-Ar), sulfone groups (O=S=O), and the carbonyl group of the fluorenone moiety are confirmed.
c) Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Instrument: A thermogravimetric analyzer.
-
Procedure: A small sample of the dried polymer (5-10 mg) is placed in a ceramic or platinum pan. The sample is heated from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The temperature at which 5% weight loss occurs (Td5%) is determined as a measure of the onset of thermal decomposition.
d) Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the amorphous polymer.
-
Instrument: A differential scanning calorimeter.
-
Procedure: A small sample of the dried polymer (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle. For example, it is first heated from room temperature to a temperature above its expected Tg to erase its thermal history, then cooled rapidly, and finally heated again at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
e) Mechanical Testing:
-
Purpose: To determine the tensile properties of the polymer.
-
Instrument: A universal testing machine.
-
Sample Preparation: Polymer films are prepared by solution casting. The polymer is dissolved in a suitable solvent (e.g., NMP or chloroform), and the solution is cast onto a glass plate. The solvent is slowly evaporated to form a uniform film, which is then dried under vacuum. The film is cut into dumbbell-shaped specimens according to a standard test method (e.g., ASTM D882).
-
Procedure: The specimens are subjected to a tensile load at a constant crosshead speed until they fracture.
-
Data Analysis: The tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
Mandatory Visualizations
Caption: Synthesis of fluorenone-based poly(arylene ether sulfone).
Caption: Experimental workflow for polymer characterization.
References
1H NMR Analysis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H NMR data for 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride against its parent compound, 9-fluorenone. Due to the absence of a publicly available experimental spectrum for this compound, this guide presents a predicted 1H NMR spectrum based on established principles of NMR spectroscopy and data from related fluorenone derivatives. Additionally, this guide outlines alternative analytical techniques for the characterization of this compound and provides detailed experimental protocols.
Predicted 1H NMR Spectral Data Comparison
The introduction of two strongly electron-withdrawing sulfonyl chloride groups at the 2 and 7 positions of the 9-fluorenone core is expected to significantly influence the chemical shifts of the aromatic protons. These groups deshield the protons on the aromatic rings, causing them to resonate at a lower field (higher ppm values) compared to the unsubstituted 9-fluorenone.
The table below summarizes the experimental 1H NMR data for 9-fluorenone and the predicted data for this compound.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Predicted Multiplicity |
| 9-Fluorenone | H-1, H-8 | ~7.64 | Doublet |
| H-4, H-5 | ~7.48 | Triplet | |
| H-2, H-7 | ~7.47 | Triplet | |
| H-3, H-6 | ~7.27 | Triplet | |
| This compound | H-1, H-8 | ~8.0 - 8.2 | Doublet |
| H-3, H-6 | ~7.8 - 8.0 | Doublet | |
| H-4, H-5 | ~7.6 - 7.8 | Singlet |
Alternative Analytical Techniques
Beyond 1H NMR, several other analytical techniques are crucial for the comprehensive characterization of this compound.
| Analytical Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Strong absorption bands are expected for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm-1 (asymmetric) and 1166-1204 cm-1 (symmetric). A sharp peak corresponding to the carbonyl group (C=O) of the fluorenone core is anticipated around 1715-1720 cm-1. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (377.21 g/mol ). Characteristic fragmentation patterns for sulfonyl chlorides, including the loss of SO2Cl, are also expected. |
| Raman Spectroscopy | Raman spectroscopy can provide complementary information to IR, particularly for the symmetric vibrations of the sulfonyl groups and the aromatic rings. |
| X-ray Crystallography | For a crystalline sample, single-crystal X-ray diffraction can provide the definitive molecular structure, including bond lengths, bond angles, and crystal packing information.[1][2][3] |
Experimental Protocols
1H NMR Spectroscopy
Objective: To acquire a high-resolution proton nuclear magnetic resonance spectrum for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Due to the reactivity of the sulfonyl chloride groups, an inert solvent like CDCl3 is recommended.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.
-
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: Analytical workflow for the characterization of the target compound.
References
A Comparative Guide to 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride and Other Disulfonyl Chlorides for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount to experimental success. This guide provides an objective comparison of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride with other disulfonyl chlorides, focusing on their performance as bifunctional crosslinking agents and potential as fluorescent probes. The information presented is supported by available experimental data and established chemical principles.
Introduction to Disulfonyl Chlorides
Disulfonyl chlorides are a class of organic compounds characterized by the presence of two sulfonyl chloride (-SO₂Cl) groups. These functional groups are highly reactive towards nucleophiles, particularly primary and secondary amines, forming stable sulfonamide bonds. This reactivity makes them valuable reagents in various applications, including organic synthesis, polymer chemistry, and bioconjugation.
This guide will focus on comparing this compound with other relevant disulfonyl chlorides, highlighting its unique properties derived from the fluorenone core structure.
Core Candidate: this compound
This compound is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups. Its rigid, planar fluorenone backbone offers a defined spacer length and potential for fluorescence, distinguishing it from more flexible aliphatic disulfonyl chlorides.
Performance Comparison
A direct quantitative comparison of this compound with other disulfonyl chlorides is limited in the currently available literature. However, a qualitative and inferred comparison can be made based on the general reactivity of aromatic sulfonyl chlorides and the known properties of the fluorenone moiety.
Reactivity and Stability
The reactivity of sulfonyl chlorides is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The fluorenone core in this compound contains a carbonyl group which is electron-withdrawing. This suggests that it would have a reactivity comparable to or slightly higher than other aromatic disulfonyl chlorides.
Crosslinking Applications
As a homobifunctional crosslinker, this compound can be used to study protein-protein interactions, stabilize protein conformations, and create antibody-drug conjugates. Its rigid structure provides a fixed distance constraint between the two reactive sites, which can be advantageous for structural biology studies.
A common alternative for protein crosslinking is Disuccinimidyl suberate (DSS), another homobifunctional crosslinker that reacts with primary amines. The table below provides a qualitative comparison.
| Feature | This compound | Disuccinimidyl suberate (DSS) |
| Reactive Group | Sulfonyl chloride | N-hydroxysuccinimide (NHS) ester |
| Target Residue | Primary and secondary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Spacer Arm | Rigid, aromatic | Flexible, aliphatic |
| Fluorescent | Potentially fluorescent | Non-fluorescent |
| Solubility | Likely soluble in organic solvents | Soluble in organic solvents |
Fluorescent Properties
The fluorenone core of this compound suggests that the molecule and its derivatives may possess fluorescent properties. Fluorenone itself is a fluorescent compound, and its derivatives have been explored as fluorescent probes and sensors.[2][3][4] The formation of sulfonamides upon reaction with amines can modulate these fluorescent properties, potentially leading to "turn-on" or "turn-off" fluorescence, which is highly desirable for biological imaging and sensing applications.[5]
The quantum yield of fluorene-based copolymers has been reported to be high, suggesting that derivatives of this compound could also exhibit significant fluorescence.[6][7] However, specific quantum yield data for sulfonamides derived from this compound are not currently available.
Experimental Protocols
While specific protocols for this compound are not extensively documented, general procedures for sulfonamide synthesis and protein crosslinking can be adapted.
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from an aromatic disulfonyl chloride and a primary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the amine in the anhydrous solvent.
-
Add the base to the solution.
-
Slowly add a solution of this compound in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup to remove the base and any unreacted starting materials.
-
Purify the resulting bis-sulfonamide by column chromatography or recrystallization.
General Protocol for Protein Crosslinking
This protocol outlines a general workflow for using a homobifunctional crosslinker to study protein-protein interactions.
Materials:
-
Purified protein sample in a suitable buffer (amine-free, e.g., PBS)
-
This compound stock solution (in an organic solvent like DMSO)
-
Quenching solution (e.g., Tris buffer)
-
SDS-PAGE analysis reagents
Procedure:
-
Incubate the protein sample with an appropriate concentration of the disulfonyl dichloride solution.
-
Allow the reaction to proceed for a defined period at a specific temperature.
-
Quench the reaction by adding the quenching solution to consume any unreacted sulfonyl chloride groups.
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
Further analysis by mass spectrometry can identify the crosslinked peptides and residues.
Visualizations
Experimental Workflow for Protein Crosslinking
Caption: A generalized experimental workflow for protein crosslinking using a disulfonyl chloride.
Logical Relationship of Disulfonyl Chlorides
Caption: Logical classification of disulfonyl chlorides based on their spacer characteristics.
Conclusion
This compound presents itself as a promising bifunctional reagent with unique characteristics stemming from its rigid, aromatic, and potentially fluorescent fluorenone core. While direct quantitative comparisons with other disulfonyl chlorides are currently limited in the scientific literature, its properties can be inferred from the behavior of related compounds. Its rigid spacer arm offers a distinct advantage in structural biology applications where defined distance constraints are crucial. Furthermore, the potential for fluorescence opens up possibilities for its use in developing novel probes for bioimaging and sensing. Further experimental investigation is warranted to fully elucidate its reactivity, crosslinking efficiency, and photophysical properties to realize its full potential in research and drug development.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 3. Fluorenone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20.210.105.67 [20.210.105.67]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of 9-Oxo-9H-fluorene-2,7-disulfonyl Dichloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical properties of derivatives of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride. Due to a lack of specific experimental data for this compound in the available literature, this comparison is based on the established principles of electrochemistry and available data for analogous fluorenone derivatives. The guide aims to provide a foundational understanding of the expected redox behavior of these compounds, which is crucial for their application in materials science and drug development.
The 9-fluorenone core is a versatile scaffold in organic electronics and medicinal chemistry due to its unique electronic and photophysical properties.[1] The introduction of substituents at the 2 and 7 positions significantly influences these properties. Strong electron-withdrawing groups, such as sulfonyl chlorides, are anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce. This property is particularly relevant for applications in organic electronics as electron-acceptor materials.
Comparison of Electrochemical Properties
Table 1: Predicted Electrochemical Properties of this compound Derivatives
| Derivative Class | Substituent at 2,7-positions | Expected Effect on Reduction Potential (compared to unsubstituted 9-fluorenone) | Rationale |
| Target Compound | -SO₂Cl (Sulfonyl Chloride) | More Positive | The sulfonyl chloride group is a very strong electron-withdrawing group, significantly lowering the LUMO energy and facilitating electron acceptance. |
| Disulfonamides | -SO₂NR₂ (Sulfonamide) | More Positive | The sulfonamide group is also electron-withdrawing, though generally less so than a sulfonyl chloride. The electronic effect can be tuned by the nature of the 'R' groups on the nitrogen. |
| Dicarboxylic Acids | -COOH (Carboxylic Acid) | More Positive | The carboxylic acid group is an electron-withdrawing group that will facilitate reduction compared to the unsubstituted fluorenone.[2] |
| Dinitro Derivatives | -NO₂ (Nitro) | More Positive | The nitro group is a very strong electron-withdrawing group, and 2,7-dinitro-9-fluorenone has been studied electrochemically, showing distinct reduction peaks.[3] |
Experimental Protocols
A standard and powerful technique to investigate the electrochemical properties of these compounds is Cyclic Voltammetry (CV) .
General Protocol for Cyclic Voltammetry of Fluorenone Derivatives
This protocol outlines the general steps for performing a cyclic voltammetry experiment on a fluorenone derivative.
1. Preparation of the Electrolyte Solution:
-
A supporting electrolyte, typically a 0.1 M solution of a non-reactive salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is dissolved in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide). Aprotic solvents are used to avoid protonation of the reduced species.
-
The fluorenone derivative is then dissolved in this electrolyte solution at a concentration typically in the range of 1-5 mM.
2. Electrochemical Cell Setup:
-
A three-electrode system is employed, consisting of:
-
Working Electrode: A glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode is commonly used. The choice of electrode material can influence the observed electrochemistry.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used to provide a stable reference potential.
-
Counter Electrode (Auxiliary Electrode): A platinum wire or graphite rod serves as the counter electrode to complete the electrical circuit.
-
-
The three electrodes are immersed in the electrolyte solution within an electrochemical cell.
3. Deoxygenation:
-
Dissolved oxygen is electroactive and can interfere with the measurements. Therefore, the solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.
4. Data Acquisition:
-
The electrodes are connected to a potentiostat.
-
An initial potential is applied where no faradaic reaction occurs. The potential is then swept linearly to a final potential and the direction of the sweep is reversed back to the initial potential.
-
The scan rate (the rate at which the potential is swept, e.g., 100 mV/s) is a critical parameter and can be varied to study the kinetics of the electron transfer process.
-
The current flowing through the working electrode is measured as a function of the applied potential, generating a cyclic voltammogram.
5. Data Analysis:
-
The resulting voltammogram is analyzed to determine key parameters such as:
-
Peak Potentials (Epc and Epa): The potentials at which the cathodic (reduction) and anodic (oxidation) peak currents occur. The formal reduction potential (E°') can be estimated from the average of the peak potentials for a reversible process.
-
Peak Currents (ipc and ipa): The magnitude of the peak currents is related to the concentration of the analyte and the scan rate.
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for a typical cyclic voltammetry experiment.
Logical Relationship of Substituent Effects
Caption: Influence of substituents on electrochemical properties.
References
Performance of OLEDs Utilizing 9-Oxo-9H-fluorene-2,7-disulfonyl Dichloride Based Polymers: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases reveals a significant gap in the research and development of Organic Light-Emitting Diodes (OLEDs) specifically employing polymers derived from 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride. At present, there is no published data detailing the synthesis, characterization, and performance of such polymers as emissive or charge-transporting layers in OLED devices.
This absence of information makes a direct performance comparison with alternative materials impossible. The scientific community has extensively explored various other fluorene-based polymers for OLED applications, primarily focusing on modifications at the C-9 position and the creation of copolymers to tune optoelectronic properties. These efforts have led to significant advancements in blue, green, and red emitting polymers with high efficiency and stability. However, the specific monomer, this compound, does not appear to be a prevalent building block in the reported literature for light-emitting applications.
While fluorenone derivatives, in general, are utilized in materials science for their unique electronic properties, their application in the form of polymers derived from the disulfonyl dichloride monomer for OLEDs remains undocumented in accessible research. Patent literature, a valuable source for novel material applications, also does not provide specific examples of OLEDs fabricated with polymers from this particular monomer.
Therefore, this guide cannot provide the requested quantitative data tables, experimental protocols, or visualizations comparing the performance of OLEDs based on this compound polymers with other alternatives. The foundational research required to generate such a comparison is not currently available in the public domain.
For researchers, scientists, and drug development professionals interested in the development of novel materials for OLEDs, this gap may represent an unexplored area of research. Future investigations could focus on the synthesis of polymers from this compound and the characterization of their photophysical and electroluminescent properties to determine their potential for OLED applications. Such studies would be the first step towards enabling the comparative analysis requested.
A Comparative Guide to the Purity Validation of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride by HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. For complex molecules like 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, a versatile building block in medicinal chemistry, rigorous purity assessment is critical to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose. It also presents an objective comparison with alternative analytical techniques, supported by illustrative experimental data.
Proposed High-Performance Liquid Chromatography (HPLC) Method
A robust and validated HPLC method is indispensable for the routine analysis and quality control of this compound. Due to the compound's aromatic nature and susceptibility to hydrolysis, a reversed-phase method with an acidic mobile phase is proposed to ensure stability and achieve optimal separation from potential impurities.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a validated RP-HPLC method suitable for determining the purity of this compound and separating it from key potential impurities, such as its hydrolysis product (9-oxo-9H-fluorene-2,7-disulfonic acid) and unreacted starting materials.
1. Instrumentation and Reagents:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (reagent grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in 50.0 mL of acetonitrile.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
HPLC Method Validation Data
The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following tables summarize the hypothetical performance data.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (n=6) | ≤ 1.0% | 0.45% |
Table 2: Linearity of this compound
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 50 - 250 | 0.9998 |
Table 3: Method Precision
| Parameter | RSD (%) |
| Repeatability (Intra-day, n=6) | 0.55% |
| Intermediate Precision (Inter-day, n=6) | 0.78% |
Table 4: Accuracy (Spiked Recovery Method)
| Spiked Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool for purity determination, orthogonal methods can provide complementary information and are often used for comprehensive characterization or in situations where a specific reference standard is unavailable.
1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Principle: qNMR is an absolute method that determines the purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard with a known purity.
-
Protocol: A precisely weighed amount of the sample and a high-purity internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum is then recorded under quantitative conditions (ensuring full relaxation of signals). The purity is calculated based on the integral ratios, molar masses, and weights.
-
Advantages: Provides an absolute purity value without needing a specific reference standard of the analyte. It is also non-destructive and provides structural information.
-
Disadvantages: Lower sensitivity compared to HPLC, requires a suitable and stable internal standard that does not have overlapping signals with the analyte, and can be more complex to set up and validate.
2. Titrimetric Analysis
-
Principle: This classical analytical technique relies on a chemical reaction between the analyte and a reagent of known concentration (the titrant). For sulfonyl dichlorides, this often involves reaction with a nucleophile.
-
Protocol: The sample is dissolved in a suitable solvent and reacted with a known excess of a nucleophilic reagent, such as a standardized solution of an amine or benzyl mercaptan. The unreacted nucleophile is then back-titrated with a standardized acid or oxidizing agent.
-
Advantages: It is an absolute method that is often simple, rapid, and does not require expensive instrumentation.
-
Disadvantages: It is not a stability-indicating method, as it cannot distinguish between the active compound and reactive impurities. It generally has lower precision and specificity compared to chromatographic methods.
Table 5: Comparison of Analytical Methods for Purity Assessment
| Parameter | HPLC | qNMR | Titrimetry |
| Specificity | High (Stability-indicating) | Moderate to High | Low |
| Sensitivity | High (µg/mL to ng/mL) | Low to Moderate (mg/mL) | Low (mg/mL) |
| Precision (RSD) | Excellent (<1%) | Good (1-2%) | Fair (2-5%) |
| Reference Standard | Requires specific analyte std. | Requires internal std. | Absolute method |
| Throughput | High (Automated) | Moderate | Low |
| Instrumentation Cost | Moderate to High | High | Low |
Logical Comparison of Methods
The following diagram outlines the key decision-making attributes when selecting an analytical method for purity determination.
Conclusion
The presented reversed-phase HPLC method provides a robust, sensitive, and specific approach for the purity validation of this compound. The detailed experimental protocol and hypothetical validation data offer a solid foundation for its implementation in a research or quality control laboratory. While HPLC is exceptionally well-suited for routine analysis and stability studies, orthogonal methods like qNMR and titrimetry serve valuable, distinct roles. qNMR is unparalleled for the primary qualification of reference materials, while titrimetry can offer a simple, cost-effective assay when high specificity is not required. A comprehensive purity assessment strategy should leverage these complementary techniques to ensure the highest quality of chemical compounds used in research and development.
A Comparative Guide to the Synthesis Applications of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride and 9H-fluorene-2,7-disulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride and 9H-fluorene-2,7-disulfonyl dichloride, two fluorene-based sulfonyl chloride derivatives employed in the synthesis of polymers and other advanced materials. The primary distinction between these two reagents lies in the presence of a ketone functional group at the 9-position of the fluorene ring in the "Oxo" variant, which significantly influences its reactivity and the properties of the resulting products.
Introduction to the Reagents
Both this compound and 9H-fluorene-2,7-disulfonyl dichloride serve as bifunctional monomers in polymerization reactions, primarily through the formation of sulfonamide or sulfone ester linkages. The fluorene core imparts rigidity, thermal stability, and unique photophysical properties to the resulting polymers, making them attractive for applications in electronics, high-performance materials, and pharmaceuticals.
9H-fluorene-2,7-disulfonyl dichloride features a standard fluorene aromatic system. Its reactivity is characteristic of aromatic sulfonyl chlorides.
This compound , on the other hand, incorporates a fluorenone moiety. The ketone group is a strong electron-withdrawing group, which is anticipated to increase the electrophilicity of the sulfonyl chloride groups, thereby enhancing their reactivity towards nucleophiles. This heightened reactivity can lead to different polymerization kinetics and potentially influence the properties of the final polymer.
Comparative Data
| Property | This compound | 9H-fluorene-2,7-disulfonyl dichloride |
| CAS Number | 13354-21-7[1] | 1835-76-3 |
| Molecular Formula | C13H6Cl2O5S2[1] | C13H8Cl2O4S2 |
| Molecular Weight | 377.21 g/mol [1] | 363.24 g/mol |
| Key Functional Group | Ketone at 9-position | Methylene at 9-position |
| Expected Reactivity | Higher, due to the electron-withdrawing ketone group | Standard reactivity for an aromatic sulfonyl chloride |
| Potential Applications | High-performance polymers (e.g., polyimides, polyamides) with enhanced thermal stability and specific electronic properties. | High-performance polymers (e.g., polyimides, polyamides). |
Impact of the 9-Oxo Functional Group on Synthesis
The presence of the ketone group in this compound is the critical structural difference that dictates its synthetic utility compared to its non-oxo counterpart.
Enhanced Reactivity in Nucleophilic Substitution
The carbonyl group in the fluorenone core is strongly electron-withdrawing. This effect is transmitted through the aromatic system, increasing the partial positive charge on the sulfur atoms of the sulfonyl chloride groups. Consequently, this compound is expected to be more reactive towards nucleophiles, such as amines and phenols, in polycondensation reactions.
This enhanced reactivity can offer several advantages in polymer synthesis:
-
Milder Reaction Conditions: Polymerization may proceed under less stringent conditions (e.g., lower temperatures or shorter reaction times).
-
Higher Polymer Molecular Weights: The increased reactivity can lead to higher degrees of polymerization, resulting in polymers with improved mechanical properties.
Caption: A diagram illustrating the expected influence of the 9-position substituent on reactivity.
Influence on Polymer Properties
The fluorenone moiety is known for its distinct electronic and photophysical properties.[2][3][4] Incorporating this compound into a polymer backbone can impart specific characteristics:
-
Thermal Stability: The rigid and aromatic nature of the fluorenone unit contributes to high thermal stability in the resulting polymers.
-
Electron Transport: Fluorenone-containing polymers have been investigated for their electron-transporting capabilities, making them relevant for organic electronics such as OLEDs and solar cells.[3][4]
-
Optical Properties: The fluorenone chromophore can influence the absorption and emission spectra of the polymer.
Experimental Protocols
While specific, detailed experimental protocols for the direct comparison of these two molecules are scarce, representative procedures for the synthesis of related sulfonated polymers provide a framework for their application.
General Procedure for Polycondensation with Diamines
This protocol describes a general method for the synthesis of poly(sulfonamide)s, which can be adapted for both this compound and 9H-fluorene-2,7-disulfonyl dichloride.
Materials:
-
This compound or 9H-fluorene-2,7-disulfonyl dichloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent
-
Pyridine or other acid scavenger
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the fluorene-2,7-disulfonyl dichloride derivative to the stirred solution.
-
Add pyridine (2 equivalents) to the reaction mixture to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C.
Caption: A flowchart of the general experimental workflow for polycondensation.
Conclusion
The choice between this compound and 9H-fluorene-2,7-disulfonyl dichloride in synthesis depends on the desired reactivity profile and the targeted properties of the final product. The presence of the electron-withdrawing ketone group in the "Oxo" variant is expected to enhance the reactivity of the sulfonyl chloride functional groups, potentially allowing for milder reaction conditions and leading to polymers with higher molecular weights. Furthermore, the incorporation of the fluorenone moiety can impart desirable thermal and electronic properties to the resulting materials, making it a valuable monomer for applications in high-performance polymers and organic electronics. For applications where the specific electronic properties of the fluorenone unit are not required, the standard 9H-fluorene-2,7-disulfonyl dichloride remains a robust and suitable monomer. Further experimental studies directly comparing the kinetics and resulting polymer properties are warranted to fully quantify the performance differences between these two reagents.
References
Confirming the Structure of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, rigorous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques for elucidating and confirming the structure of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride. We present expected experimental data, detailed protocols, and a comparative analysis to aid in the selection of the most appropriate methods.
Spectroscopic and Analytical Techniques Overview
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each technique provides unique and complementary information about the molecule's atomic arrangement and composition.
Key Structural Features to Confirm:
-
9-Fluorenone Core: The tricyclic aromatic system with a central carbonyl group.
-
Disubstitution Pattern: The sulfonyl dichloride groups are at the 2 and 7 positions.
-
Sulfonyl Dichloride Groups: The presence of the -SO₂Cl functional groups.
The following sections detail the expected outcomes and experimental protocols for each technique.
Data Presentation and Comparison
The following tables summarize the expected quantitative data from various analytical techniques for this compound.
Table 1: Expected ¹H and ¹³C NMR Spectral Data
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H NMR | H1, H8 | ~ 8.0 - 8.2 | Doublet (d) | Deshielded by the adjacent sulfonyl chloride group. |
| H3, H6 | ~ 8.3 - 8.5 | Doublet of doublets (dd) | Coupling to H1/H8 and H4/H5. | |
| H4, H5 | ~ 7.8 - 8.0 | Doublet (d) | ||
| ¹³C NMR | C=O (C9) | ~ 192 - 195 | Singlet | Characteristic for a ketone carbonyl carbon. |
| C-SO₂Cl (C2, C7) | ~ 140 - 145 | Singlet | Deshielded due to the electron-withdrawing sulfonyl group. | |
| Aromatic CH | ~ 125 - 138 | Multiple signals | Specific shifts depend on the position relative to substituents. | |
| Quaternary Carbons | ~ 135 - 150 | Multiple signals | Carbons of the fluorene core not attached to hydrogen. |
Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Expected IR and Mass Spectrometry Data
| Technique | Feature | Expected Value | Interpretation |
| IR Spectroscopy | C=O Stretch | ~ 1715 - 1725 cm⁻¹ | Strong absorption, characteristic of the fluorenone carbonyl group.[1][2][3][4] |
| S=O Asymmetric Stretch | ~ 1370 - 1410 cm⁻¹ | Strong absorption, characteristic of the sulfonyl chloride group.[5] | |
| S=O Symmetric Stretch | ~ 1160 - 1210 cm⁻¹ | Strong absorption, characteristic of the sulfonyl chloride group.[5] | |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | Medium to weak absorptions. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ~ 378 | Corresponding to C₁₃H₆Cl₂O₃S₂. |
| Isotope Peaks | M+2 (~65% of M⁺), M+4 (~10% of M⁺) | Characteristic pattern for a molecule containing two chlorine atoms.[5] | |
| Fragmentation | Loss of Cl, SO₂, SO₂Cl | Common fragmentation pathways for sulfonyl chlorides. |
Table 3: Elemental Analysis Data
| Element | Theoretical % | Experimental % (Typical Tolerance) |
| Carbon (C) | 41.18 | 41.18 ± 0.4 |
| Hydrogen (H) | 1.60 | 1.60 ± 0.2 |
| Chlorine (Cl) | 18.70 | 18.70 ± 0.4 |
| Oxygen (O) | 12.66 | 12.66 ± 0.4 |
| Sulfur (S) | 16.91 | 16.91 ± 0.4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule, confirming the substitution pattern and the integrity of the fluorenone core.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish H-H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups, specifically the carbonyl (C=O) of the ketone and the sulfonyl chloride (-SO₂Cl) groups.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as % Transmittance or Absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands for the C=O and S=O stretching vibrations.[1][5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The isotopic distribution of chlorine is a key confirmatory feature.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A variety of mass spectrometers can be used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that are more likely to yield a prominent molecular ion peak.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.[5]
-
Propose structures for the major fragment ions.
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, N, S, O, Cl) of the compound, providing a fundamental check of its purity and empirical formula.
Methodology:
-
Instrumentation: Use a CHNS/O elemental analyzer. Chlorine is often determined by titration or ion chromatography after combustion.
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin or silver capsule.
-
Analysis:
-
The sample is combusted at high temperature (typically >900°C) in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Oxygen is typically determined by pyrolysis in the absence of oxygen.
-
-
Data Analysis: The weight percentages of the elements are calculated and compared to the theoretical values for the proposed structure. The results should be within ±0.4% of the theoretical values for a pure compound.[6]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for structural confirmation.
Caption: Workflow for the structural confirmation of the target compound.
Caption: Relationship between primary and complementary analytical techniques.
Conclusion
The structural confirmation of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and substitution patterns, IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry is indispensable for determining the molecular weight and confirming the presence of chlorine through its characteristic isotopic pattern. Finally, elemental analysis serves as a fundamental check on the compound's purity and elemental composition. By comparing the experimental data from these techniques with the expected values, researchers can achieve a high degree of confidence in the structure of the synthesized molecule.
References
A Comparative Guide to Fluorenone and Fluorene-Based Polymers in Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
The field of organic optoelectronics has seen remarkable advancements, driven by the development of novel conjugated polymers with tailored properties. Among these, fluorene-based polymers have long been a benchmark due to their high photoluminescence quantum efficiency and excellent processability. More recently, the incorporation of the fluorenone moiety has emerged as a strategy to further tune the electronic and optical characteristics of these materials. This guide provides a comprehensive comparison of fluorenone and fluorene-based polymers, supported by experimental data, to aid researchers in selecting the optimal material for their specific optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Key Performance Metrics: A Quantitative Comparison
The introduction of a carbonyl group in the fluorene backbone, creating fluorenone, significantly alters the polymer's electronic properties. Fluorenone's electron-withdrawing nature generally leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can enhance electron injection and transport.[1][2] Conversely, fluorene-based polymers are typically characterized by wider bandgaps and are often employed as blue-emitting materials or hosts in OLEDs.[2]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the choice between fluorene and fluorenone-based polymers impacts charge carrier mobility, emission color, and overall device efficiency. Fluorene-based polymers are known for their high hole mobility and efficient blue emission.[3][4] The incorporation of fluorenone can shift the emission to longer wavelengths (green to red) and improve electron transport, although sometimes at the cost of reduced hole mobility.[5]
| Property | Fluorene-Based Polymers | Fluorenone-Based Copolymers |
| Hole Mobility (cm²/Vs) | 10⁻² - 10⁻⁵[3][6] | 10⁻³ - 10⁻⁶ |
| Electron Mobility (cm²/Vs) | 10⁻³ - 10⁻¹³[7] | Generally higher than fluorene-based polymers |
| HOMO Level (eV) | -5.2 to -5.8[8] | -5.18 to -5.40[9] |
| LUMO Level (eV) | -2.1 to -2.8 | -3.19 to -3.51[9] |
| Optical Band Gap (eV) | 2.9 - 3.2 | 1.89 - 1.99[9] |
| Typical Emission Color | Blue, Green[2] | Green, Yellow, Red[5] |
| Max. External Quantum Efficiency (EQE) (%) | Up to 15.3% (as a host)[3] | Varies with specific copolymer structure |
Organic Photovoltaics (OPVs)
In the context of OPVs, the donor-acceptor architecture is crucial for efficient charge separation. Fluorene-based copolymers have been successfully used as donor materials.[10] The introduction of fluorenone as an acceptor unit within the polymer backbone is a strategy to create single-component or donor-acceptor copolymers for bulk heterojunction solar cells.[9]
| Property | Fluorene-Based Copolymers (Donor) | Fluorenone-Based Copolymers |
| Power Conversion Efficiency (PCE) (%) | 0.68% - 2.01%[10][11] | Up to 4.93% (in donor-acceptor copolymers with other units)[9] |
| Open-Circuit Voltage (Voc) (V) | ~0.8 - 1.0 | Varies with specific copolymer structure |
| Short-Circuit Current (Jsc) (mA/cm²) | ~2.5 - 5.0[10] | Varies with specific copolymer structure |
| Fill Factor (FF) (%) | ~30 - 60 | Varies with specific copolymer structure |
| HOMO Level (eV) | -5.2 to -5.4[10] | -5.18 to -5.40[9] |
| LUMO Level (eV) | ~-2.7 to -3.0 | -3.19 to -3.51[9] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, fabrication, and characterization of these polymeric materials and their corresponding devices.
Polymer Synthesis (Suzuki Cross-Coupling)
A common method for synthesizing both fluorene and fluorenone-based polymers is the Suzuki cross-coupling reaction.[12]
-
Monomer Preparation : Dibromo- and diboronic ester-functionalized monomers of fluorene or fluorenone are synthesized and purified.
-
Polymerization : The monomers are dissolved in an organic solvent (e.g., toluene) with a phase-transfer catalyst (e.g., Aliquat 336). A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous K₂CO₃) are added.
-
Reaction : The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time (e.g., 24-48 hours).
-
Purification : The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
OLED Fabrication and Characterization
A typical multi-layer solution-processed OLED is fabricated as follows:[13][14][15]
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) : A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the ITO and annealed.
-
Emissive Layer : The fluorene or fluorenone-based polymer is dissolved in a suitable organic solvent (e.g., chlorobenzene) and spin-coated on top of the HIL, followed by annealing.
-
Cathode Deposition : A low work function metal (e.g., calcium or lithium fluoride) followed by a protective layer of aluminum is thermally evaporated under high vacuum.
-
Characterization : The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer.
OPV Fabrication and Characterization
The fabrication of a bulk heterojunction OPV device follows a similar procedure:[16][17][18]
-
Substrate and HIL Preparation : This is identical to the OLED fabrication process.
-
Active Layer : The donor polymer and an acceptor (e.g., a fullerene derivative like PC₇₁BM) are dissolved in a common solvent and spin-coated to form the bulk heterojunction active layer. The film is then annealed.[10]
-
Cathode Deposition : A low work function metal (e.g., calcium or aluminum) is thermally evaporated.
-
Characterization : The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²).[10] The external quantum efficiency (EQE) is measured to determine the device's spectral response.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, device fabrication workflow, and energy level comparisons.
Caption: Fundamental chemical structures of fluorene and fluorenone monomers.
Caption: Generalized workflow for optoelectronic device fabrication.
Caption: Comparison of typical HOMO/LUMO energy levels.
References
- 1. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diodes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. media.neliti.com [media.neliti.com]
- 14. ukdiss.com [ukdiss.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pioneering the fabrication and characterization of organic solar cell devices at Mount Holyoke College [ida.mtholyoke.edu]
- 18. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: A Comprehensive Guide
For Immediate Reference: Treat 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a corrosive and water-reactive substance. Disposal requires careful segregation and handling, with distinct procedures for bulk quantities and residual amounts. Under no circumstances should this chemical be disposed of down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety & Hazard Profile
This compound is a reactive organosulfur compound. The primary hazard stems from the two sulfonyl chloride functional groups, which react exothermically with nucleophiles, most notably water. This reactivity dictates the stringent handling and disposal protocols required.
Key Hazards:
-
Water Reactivity: Reacts with water, including moisture in the air, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. This reaction can be vigorous.
-
Corrosivity: Due to its reactivity and the acidic byproducts of hydrolysis, it can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.
-
Environmental Hazard: While specific data for this compound is limited, related fluorene-containing compounds are noted as being very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound for disposal.
| Situation | Required PPE |
| General Laboratory Use | • Nitrile or neoprene gloves• Chemical safety goggles• A flame-retardant lab coat |
| Weighing and Transferring | • Nitrile or neoprene gloves (double-gloving recommended)• Chemical splash goggles and a full-face shield• Chemical-resistant apron over a flame-retardant lab coat• All operations must be conducted in a certified chemical fume hood |
| Spill Management & Disposal | • Chemical-resistant gloves (e.g., butyl rubber)• Chemical splash goggles and a full-face shield• Chemical-resistant coveralls or apron• Appropriate respiratory protection may be necessary depending on the scale of the operation |
Disposal Procedures
The correct disposal procedure depends on the quantity of the this compound. A critical distinction is made between bulk quantities and residual amounts (e.g., from cleaning glassware).
Bulk Quantity Disposal
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
Step-by-Step Protocol:
-
Container and Labeling: Ensure the original container is tightly sealed. If the original container is compromised, transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:
-
The full chemical name: "this compound"
-
Associated hazards: "Corrosive, Water-Reactive"
-
The date of waste generation.
-
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly aqueous solutions, bases, and alcohols.
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Residual Quantity Disposal & Neutralization
Small, residual quantities of this compound, such as those remaining in reaction flasks or on stir bars, should be neutralized before disposal. This process, often referred to as quenching, converts the reactive sulfonyl chloride into less hazardous sulfonates.
Experimental Protocol: Neutralization of Residual this compound
This protocol details a safe and effective method for neutralizing residual amounts of this compound in a laboratory setting.
Materials:
-
Glassware containing residual this compound
-
Anhydrous isopropanol or ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate PPE (see table above)
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Initial Rinse (Alcohol):
-
Place the glassware containing the residual chemical in an ice bath within a chemical fume hood.
-
Add a small amount of anhydrous isopropanol or ethanol to the glassware to dissolve the residue. Swirl gently. The alcohol will react with the sulfonyl chloride to form a sulfonate ester. This reaction is generally less vigorous than with water.
-
-
Controlled Hydrolysis (Base):
-
While stirring the alcoholic solution, slowly and carefully add 1 M sodium hydroxide solution dropwise. This will hydrolyze the remaining sulfonyl chloride and any formed sulfonate ester to the sodium sulfonate salt.
-
Maintain the temperature of the mixture below 25°C using the ice bath to control the exothermic reaction.
-
-
pH Verification:
-
After the addition of the sodium hydroxide solution is complete, continue stirring for at least 30 minutes to ensure the reaction has gone to completion.
-
Check the pH of the solution using pH paper or a pH meter. The final pH should be neutral to slightly basic (pH 7-10). If the solution is still acidic, add more 1 M sodium hydroxide dropwise until the desired pH is reached.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS department.
-
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain: Use a non-combustible absorbent material like dry sand, earth, or vermiculite to contain the spill. Do not use water or combustible materials like paper towels directly on the spill.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Diagrams
References
Personal protective equipment for handling 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][3][4] | Protects against splashes of the chemical and corrosive fumes that can cause severe eye damage.[2][4] A face shield provides an additional layer of protection for the entire face.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[1][3][5] Consider a chemical-resistant apron or suit for larger quantities.[6] | Prevents skin contact, which can lead to irritation, burns, and sensitization.[2] Ensure gloves are inspected before use and changed regularly.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or for large spills, a full-face respirator with an acid gas cartridge is necessary.[1] | Protects against inhalation of corrosive and irritating vapors or dust, which can damage the respiratory tract.[2][3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling.
Caption: Workflow for handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Operation:
-
Thoroughly review this safety guide and any available chemical safety information.
-
Ensure the chemical fume hood is functioning correctly.
-
Put on all required PPE as detailed in Table 1.
-
Ensure a spill kit containing a neutral-spill absorbent (such as dry sand or sodium bicarbonate) is readily accessible.[1] Do not use water for spills.[1]
-
-
Operation:
-
Conduct all manipulations of the solid chemical within a certified chemical fume hood.
-
Carefully weigh the required amount of this compound.
-
When dissolving or reacting, add the chemical slowly in small portions to an anhydrous solvent. The reaction with protic solvents like water or alcohols will be vigorous and produce hydrochloric acid.
-
If the reaction protocol allows, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
-
Post-Operation:
-
Carefully quench any remaining reactive chemical by slowly adding it to a large volume of a suitable quenching agent (e.g., a stirred solution of sodium bicarbonate).
-
Decontaminate all glassware that has been in contact with the chemical. A common method is to rinse with an organic solvent (like acetone) followed by a careful wash with a basic solution (e.g., dilute sodium bicarbonate) and then water and detergent.
-
Dispose of all chemical waste and contaminated materials according to the disposal plan.[7][8]
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.[7][8]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Caption: Decision-making process for the disposal of related waste.
Disposal Protocol
-
Unused or Expired Chemical:
-
Do not dispose of down the drain.
-
Carefully and slowly add the solid to a stirred, cold solution of sodium bicarbonate. Be prepared for gas evolution (HCl). This should be done in a fume hood.
-
Once the reaction has ceased, the neutralized solution should be collected in a designated hazardous waste container.
-
-
Contaminated Solvents and Solutions:
-
Collect all solvents and reaction mixtures containing this compound in a designated, labeled hazardous waste container.
-
If possible and safe, neutralize the waste stream by slowly adding a base before collection.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Rinse non-disposable contaminated glassware with a suitable solvent, and collect the rinsate as hazardous waste. Then, wash the glassware as described in the operational plan.
-
Always follow your institution's specific guidelines for hazardous waste disposal. All waste containers must be clearly labeled with the contents.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
